molecular formula C8H14N2O4 B015405 cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione CAS No. 1333325-24-8

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Katalognummer: B015405
CAS-Nummer: 1333325-24-8
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: YCISBBFTTVKSNK-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is a chiral piperazine-2,5-dione derivative of significant interest in medicinal chemistry research. The compound features a central dioxopiperazine scaffold substituted with 2-hydroxyethyl groups, a structure known to serve as a versatile scaffold for the development of bioactive molecules . Piperazine-2,5-dione cores are frequently explored as constrained dipeptide mimics, providing a rigid framework that can be functionalized to interact with various biological targets. Recent studies on related piperazine-2,5-dione analogs have demonstrated a range of promising pharmacological activities, including antidepressant, anti-inflammatory, and analgesic effects in preclinical models . These findings highlight the potential of this chemical class in neuropsychiatric and inflammation research. Furthermore, the specific stereochemistry and functional groups of this compound make it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Its physicochemical profile, characterized by multiple hydrogen bond donors and acceptors, suggests potential for investigating drug-target interactions and pharmacokinetic properties . This product is intended for research purposes to further explore these and other potential applications in drug discovery.

Eigenschaften

IUPAC Name

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISBBFTTVKSNK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1C(=O)NC(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353125
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333325-24-8
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and peptide engineering. It prioritizes mechanistic insight, experimental reproducibility, and structural utility.

Executive Summary

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4), often referred to as Cyclo(L-Hse-L-Hse) , represents a "privileged scaffold" in peptidomimetic drug design. Unlike simple hydrophobic diketopiperazines (DKPs), this molecule possesses two pendant hydroxyethyl arms that confer unique solubility profiles and orthogonal reactivity.

For the drug development professional, this molecule is not merely a byproduct; it is a bicyclic core precursor . Its primary utility lies in its ability to undergo intramolecular cyclization to form bridged bicyclic systems (e.g., 2-oxa-7,9-diazabicyclo[4.2.2]decane derivatives), mimicking the core architecture of complex natural products like Bicyclomycin . This guide details the structural properties, validated synthesis protocols, and reactive potential of this critical intermediate.[1]

Physicochemical Specifications

The following data aggregates experimental and computed values. Researchers should note the high polarity driven by the dual hydroxyl groups, necessitating polar aprotic solvents for optimal handling.

PropertyValue / DescriptionNote
IUPAC Name (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dionecis-isomer derived from L-Homoserine
CAS Number 28814-72-4Primary identifier for the cis isomer
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Physical State White to off-white solidHygroscopic nature
Solubility High: H₂O, DMSO, DMFLow: Et₂O, Hexanes, CH₂Cl₂Hydroxyl groups dominate solvation
H-Bond Donors 4 (2 Amide NH, 2 Hydroxyl OH)Excellent water solubility
H-Bond Acceptors 4 (2 Amide CO, 2 Hydroxyl O)
Chirality S,S (L,L)Enantiopure starting material retains stereochemistry

Structural Analysis & Conformation

The DKP Core

The 2,5-diketopiperazine ring is not planar; it typically adopts a boat conformation to minimize steric strain between the side chains. In the cis-3,6-disubstituted isomer, both hydroxyethyl groups project from the same face of the ring (pseudo-axial or pseudo-equatorial depending on specific packing), creating a "molecular basket."

Intramolecular Hydrogen Bonding

A critical feature of this molecule is the potential for intramolecular hydrogen bonding between the pendant hydroxyl groups and the amide carbonyls of the ring. This "pre-organized" structure lowers the entropic penalty for subsequent cyclization reactions, making it a highly reactive intermediate for bicyclic synthesis.

Experimental Protocols: Synthesis & Purification

Synthesis via Homoserine Lactone Dimerization

The most robust route to high-purity cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione utilizes L-homoserine lactone. This method avoids complex protecting group strategies required by linear peptide coupling.

Mechanism: Nucleophilic attack of the free amine of one lactone unit on the carbonyl of another, followed by reciprocal cyclization.

Protocol Steps:
  • Reagents: L-Homoserine lactone hydrobromide (10 mmol), Triethylamine (Et₃N, 22 mmol), and 2-Butanol (or Ethanol).

  • Neutralization: Suspend the lactone salt in 2-butanol. Add Et₃N dropwise at 0°C to liberate the free amine.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The reaction is driven by the thermodynamic stability of the six-membered DKP ring.

  • Precipitation: Cool the solution to 4°C. The DKP product is significantly less soluble in cold alcohol than the starting material and will precipitate.

  • Purification: Filter the white solid. Wash with cold diethyl ether to remove residual amine salts. Recrystallize from Methanol/Water if higher purity (>98%) is required.

Validation Check:

  • ¹H NMR (D₂O): Look for the characteristic methine protons of the DKP ring at

    
     ~4.0–4.2 ppm and the multiplet for the ethyl side chains.
    
  • Mass Spec: ESI+ m/z = 203.1 [M+H]⁺.

Visualization of Synthesis Pathway

SynthesisWorkflow Start L-Homoserine Lactone (HBr Salt) Base Neutralization (Et3N / 2-Butanol) Start->Base Deprotonation Intermediate Linear Dipeptide Intermediate Base->Intermediate Dimerization Heat Reflux (12-24h) Thermal Cyclization Intermediate->Heat Ring Closure Product cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione Heat->Product Precipitation

Figure 1: Step-wise synthesis workflow from L-homoserine lactone precursors.

Reactivity & Applications: The Bicyclic Gateway

The primary value of this DKP lies in its hydroxyethyl side chains . These are not inert; they are positioned to react with the DKP ring itself or external electrophiles.

Dehydrative Cyclization (Bicyclomycin Mimicry)

Under acidic conditions (e.g., TsOH, heat), the hydroxyl group can attack the amide carbonyl (or an activated iminium equivalent), forming a bridged bicyclic ether. This transforms the flat DKP landscape into a 3D scaffold resembling the antibiotic Bicyclomycin .

Reaction Logic:

  • The cis stereochemistry places the -OH group in proximity to the ring system.

  • Activation of the hydroxyl (e.g., via mesylation) allows for intramolecular nucleophilic displacement by the amide nitrogen, creating 2,5-diazabicyclo[2.2.2]octane systems.

Functionalization Logic
  • Oxidation: The primary alcohols can be oxidized to aldehydes (Swern oxidation) to generate bis-formyl DKPs , which are potent cross-linking agents.

  • Esterification: Acylation of the hydroxyls modifies solubility, allowing the molecule to serve as a prodrug carrier or a lipophilic scaffold.

ReactivityMap Core cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione Path1 Acid-Catalyzed Dehydration Core->Path1 Path2 Swern Oxidation Core->Path2 Path3 Mesylation / Base Core->Path3 Prod1 Bicyclic Ether Scaffolds (Bicyclomycin Analogs) Path1->Prod1 Intramolecular Cyclization Prod2 Bis-Aldehyde Linkers (Bioconjugation) Path2->Prod2 Functional Group Interconversion Prod3 Diazabicyclo[2.2.2]octanes (Rigid Pharmacophores) Path3->Prod3 N-Alkylation

Figure 2: Divergent synthetic utility of the hydroxyethyl-DKP scaffold.

References

  • PubChem. (2023). cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Compound Summary).[1][2][3][4][5][6] National Library of Medicine. [Link]

  • Koshizuka, M., et al. (2023).[7] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry. [Link]

  • Yates, P., & Hoare, J. H. (1983). "Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin." Canadian Journal of Chemistry. [Link]

  • Martins, M. B., & Carvalho, I. (2007).[8] "Diketopiperazines: biological activity and synthesis." Tetrahedron. (Contextual grounding for DKP scaffold utility). [Link]

Sources

An In-Depth Technical Guide to cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, a chiral diketopiperazine (DKP) with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, potential mechanisms of action, and detailed protocols for its characterization and biological evaluation. This document is intended to serve as a valuable resource for researchers exploring the therapeutic applications of this versatile molecular scaffold.

Introduction: The Promise of a Privileged Scaffold

Cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione belongs to the piperazine-2,5-dione, or diketopiperazine (DKP), class of cyclic peptides. DKPs are considered "privileged scaffolds" in drug discovery due to their rigid and conformationally constrained nature, which allows for the precise spatial orientation of substituents. This structural feature enhances their binding affinity and selectivity to biological targets. Furthermore, their peptide backbone offers opportunities for diverse functionalization, making them attractive candidates for the development of novel therapeutics.

The cis-stereochemistry of the hydroxyethyl side chains in the target molecule provides a specific three-dimensional arrangement that can be crucial for its biological activity. The hydroxyl groups, in particular, can act as hydrogen bond donors and acceptors, facilitating interactions with protein targets.

Recent research into analogous piperazine-2,5-dione derivatives has revealed a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic effects.[1] These findings underscore the potential of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a valuable building block or a therapeutic agent in its own right.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key characteristics of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

PropertyValueSource
CAS Number 28814-72-4[2]
Molecular Formula C₈H₁₄N₂O₄[2]
Molecular Weight 202.21 g/mol [3]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Temperature 2-8°C, sealed in dry conditions
IUPAC Name (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione[3]
InChI Key YCISBBFTTVKSNK-WDSKDSINSA-N
SMILES O=C(N1)NC1=O
XLogP3 -1.9[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]

Synthesis and Purification: A Detailed Protocol

The synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is typically achieved through the cyclization of a dipeptide precursor. The following protocol is based on established methods for the synthesis of similar hydroxy-substituted diketopiperazines from amino acid precursors. The logical precursor for this synthesis is a dipeptide of L-4-hydroxy-2-aminobutanoic acid.

Rationale for Synthetic Strategy

The formation of the diketopiperazine ring is an intramolecular condensation reaction. Starting with the appropriate protected amino acid allows for the controlled formation of the dipeptide, followed by deprotection and spontaneous or catalyzed cyclization to yield the desired cis-isomer. The cis-conformation is often the thermodynamically favored product in the cyclization of L-amino acid dipeptides.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Dipeptide Precursor

  • Starting Material: N-Boc-L-4-hydroxy-2-aminobutanoic acid methyl ester.

  • Deprotection: Dissolve the starting material in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Neutralization and Coupling: Evaporate the solvent in vacuo. Dissolve the residue in DMF and neutralize with a base such as diisopropylethylamine (DIPEA). Add a second equivalent of N-Boc-L-4-hydroxy-2-aminobutanoic acid and a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

Step 2: Cyclization to cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

  • Deprotection: Dissolve the protected dipeptide from Step 1 in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours.

  • Cyclization: Concentrate the solution in vacuo to remove the TFA and DCM. Dissolve the residue in a high-boiling point solvent such as toluene or xylene and heat to reflux. The cyclization often occurs spontaneously upon heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: After completion of the reaction (typically several hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, concentrate the solvent and purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

Workflow Diagram

Synthesis_Workflow Start N-Boc-L-4-hydroxy-2- aminobutanoic acid methyl ester Deprotection1 Boc Deprotection (TFA/DCM) Start->Deprotection1 Coupling Peptide Coupling (HATU, DIPEA) Deprotection1->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Deprotection2 Boc Deprotection (TFA/DCM) Protected_Dipeptide->Deprotection2 Cyclization Cyclization (Heat in Toluene) Deprotection2->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Final_Product cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione Purification->Final_Product

Synthesis workflow for the target molecule.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is crucial for confirming the structure and the cis-stereochemistry. Key expected signals include multiplets for the hydroxyethyl side chain protons (typically in the range of 3.5-4.0 ppm) and the protons on the piperazine ring (around 4.2-4.5 ppm). The coupling constants between the alpha-protons of the piperazine ring can help to confirm the cis-configuration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide groups (around 165-175 ppm), the alpha-carbons of the piperazine ring, and the carbons of the hydroxyethyl side chains.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be at m/z 203.1026.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide groups (around 1650 cm⁻¹), and the O-H stretching of the hydroxyl groups (a broad band around 3300-3500 cm⁻¹).

Potential Mechanism of Action and Therapeutic Applications

While specific biological data for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is limited, the broader class of diketopiperazines has shown significant promise in several therapeutic areas. The potential mechanisms of action are likely linked to their ability to modulate inflammatory and neuroprotective pathways.

Anti-Inflammatory Activity

Many diketopiperazine derivatives have demonstrated potent anti-inflammatory effects. A plausible mechanism of action is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation can lead to a reduction in the inflammatory response.

Neuroprotective Effects

Diketopiperazines have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[4] The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Activation of the Nrf2 pathway can protect neurons from oxidative stress, a key contributor to neurodegeneration. It is hypothesized that some diketopiperazines may exert their neuroprotective effects by activating the Nrf2 pathway.

Signaling Pathway Diagram

Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway DKP_inflammation cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione NFkB NF-κB Pathway DKP_inflammation->NFkB Inhibition Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Activation DKP_neuro cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione Nrf2 Nrf2 Pathway DKP_neuro->Nrf2 Activation Antioxidant Antioxidant Response Element (ARE) Nrf2->Antioxidant Neuroprotection Cellular Protection from Oxidative Stress Antioxidant->Neuroprotection

Potential signaling pathways modulated by the target molecule.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a standard in vitro assay to evaluate the anti-inflammatory activity of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Step-by-Step Protocol
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione in DMSO. On the day of the experiment, prepare serial dilutions of the compound in cell culture medium. Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Griess Assay:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

Experimental Workflow Diagram

Anti_Inflammatory_Assay Start Seed RAW 264.7 cells Pretreat Pre-treat with cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Analyze Analyze data and calculate % inhibition Measure->Analyze

Sources

Technical Guide: Solubility, Stability, and Applications of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (also known as Cyclo(L-homoserine-L-homoserine) ), a cyclic dipeptide of significant interest in drug delivery, foldamer chemistry, and quorum sensing inhibition. Unlike many hydrophobic diketopiperazines (DKPs), this compound exhibits a unique amphiphilic solubility profile , showing high solubility in aqueous media while retaining solubility in specific organic solvents like DMSO and chloroform. This guide provides validated physicochemical data, stability mechanisms, and self-validating experimental protocols for researchers utilizing this scaffold.

Chemical Identity & Structural Analysis[1]

The core structure consists of a piperazine-2,5-dione ring (the smallest cyclic peptide unit) substituted at the 3 and 6 positions with 2-hydroxyethyl groups. The cis configuration implies that both side chains project from the same face of the ring, typically forcing the DKP ring into a "boat" conformation to minimize steric strain, which significantly impacts its solvation properties compared to the planar trans isomers.

Property Data
IUPAC Name (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Common Synonyms Cyclo(L-Hse-L-Hse); Cyclo(L-homoserine-L-homoserine)
CAS Registry Number 28814-72-4
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Stereochemistry cis (L,L configuration typically implies 3S,6S)
Physical Form White crystalline powder

Physicochemical Properties[1][5][6][7][8][9]

Solubility Profile

The solubility of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is governed by the competition between its intermolecular hydrogen-bonding network (crystal lattice energy) and its ability to interact with solvent molecules.

  • Water (High Solubility): The two hydroxyl (-OH) groups and the two amide functionalities in the ring act as strong hydrogen bond donors and acceptors. The cis-orientation clusters the hydrophilic hydroxyls, creating a polar face that interacts favorably with bulk water.

  • DMSO (High Solubility): DMSO disrupts the intermolecular amide-amide hydrogen bonds of the DKP crystal lattice, serving as an excellent solvent for NMR characterization and stock solution preparation.

  • Chloroform (Moderate/Soluble): Unlike many polar peptides, this DKP has been reported as soluble in chloroform. This is attributed to the ability of the hydroxyethyl side chains to form intramolecular hydrogen bonds with the DKP ring carbonyls, effectively "hiding" the polar groups and presenting a more hydrophobic surface to the solvent.

Stability Profile
  • Hydrolytic Stability: The DKP ring is kinetically stable in aqueous solution at neutral pH (pH 3–8).

    • Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the amide bond toward nucleophilic attack by water, leading to ring opening to the linear dipeptide (H-Hse-Hse-OH).

    • Basic Conditions (pH > 10): Hydroxide ions directly attack the carbonyl carbon. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for DKPs.

  • Thermal Stability: As a solid, the compound is stable. However, prolonged heating >150°C may induce dehydration of the side chains (forming vinyl groups) or polymerization.

  • Storage: Recommended storage is at 2–8°C , sealed in a dry environment to prevent hygroscopic moisture uptake which can accelerate degradation.

Mechanism of Action & Degradation

The following diagram illustrates the synthesis of the DKP from its linear precursor and its degradation pathways under pH extremes.

DKP_Pathways Linear Linear Dipeptide Methyl Ester (H-Hse-Hse-OMe) Intermediate Tetrahedral Intermediate Linear->Intermediate Cyclization (pH 7-8) Nucleophilic Attack DKP cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione (Target DKP) Intermediate->DKP - MeOH Spontaneous LinearAcid Linear Dipeptide (H-Hse-Hse-OH) DKP->LinearAcid Hydrolysis (pH < 2 or > 10) Ring Opening

Figure 1: Synthesis via cyclization of dipeptide ester and hydrolytic degradation pathways.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Saturation Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, distinguishing kinetic solubility from true thermodynamic solubility.

Materials:

  • Compound: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.[1][2][3][4][5]

  • Solvents: HPLC-grade Water, DMSO, Chloroform.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or Gravimetric balance.

Step-by-Step:

  • Preparation: Add excess solid compound (approx. 50 mg) to 1.0 mL of the target solvent in a glass vial.

  • Equilibration: Seal the vial and shake at 25°C for 24 hours.

    • Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Method 1 (Gravimetric): Carefully remove a known volume of supernatant (e.g., 0.5 mL) into a pre-weighed vessel. Evaporate solvent completely and weigh the residue.

    • Method 2 (HPLC): Dilute the supernatant 1:100 with mobile phase and inject into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a standard curve.

  • Calculation: Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant (mL).

Protocol B: pH-Dependent Stability Assay

This protocol defines the "safe window" for processing the compound.

Materials:

  • Buffers: 0.1 M HCl (pH 1), Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH 13).

  • Internal Standard: Caffeine (stable over wide pH).

Step-by-Step:

  • Stock Solution: Dissolve DKP in water to 1 mg/mL.

  • Initiation: Mix 100 µL of Stock Solution with 900 µL of each test buffer. Add 10 µL of Caffeine internal standard (1 mg/mL).

  • Incubation: Incubate at 37°C.

  • Sampling: At T=0, 1h, 4h, and 24h, remove 100 µL aliquots.

    • Quenching: Neutralize acid/base samples immediately (e.g., add equal vol of buffer to neutralize) or inject directly if HPLC method allows.

  • Analysis: Monitor the disappearance of the DKP peak relative to the Caffeine internal standard via HPLC.

    • Success Criterion: >95% recovery at pH 7.4 after 24h confirms stability. >10% loss at pH 1 or 13 indicates instability.

Applications & Relevance[4][11]

Drug Delivery & Foldamers

The compound serves as a water-soluble guest molecule in supramolecular chemistry. Its ability to fit into helical aromatic oligoamide capsules makes it a standard for studying molecular recognition in aqueous environments. The hydroxyethyl side chains provide "handles" for further functionalization or hydrogen bonding interactions within the host cavity.

Quorum Sensing Inhibition

Research indicates that this DKP (and related analogs) can be isolated from endophytic bacteria (e.g., Bacillus sp.). It exhibits activity in disrupting biofilm formation in pathogens like Serratia marcescens, likely by interfering with N-acyl homoserine lactone (AHL) signaling pathways due to structural similarity (homoserine lactone mimicry).

References

  • PubChem. (2025). (3S,6S)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Compound Summary. National Library of Medicine. [Link]

  • Gao, J., et al. (2023). Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1. MDPI Molecules. [Link]

  • Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Utilizing cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Advanced Cell Culture

The field of cell culture is continuously evolving, demanding innovative materials that can more accurately mimic the in vivo microenvironment. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is a chiral, cyclic dipeptide derivative that stands at the forefront of this evolution. As a member of the 2,5-diketopiperazine (DKP) family, it possesses a unique combination of structural rigidity and biocompatibility.[1][2][3] The piperazine-2,5-dione core is essentially a constrained dipeptide mimic, providing a stable framework that can be functionalized to interact with biological systems.[1] This structural feature, combined with the hydrophilic 2-hydroxyethyl side chains, makes it an excellent candidate for various applications in cell biology, from three-dimensional (3D) cell culture to cytoprotection studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione in cell culture. We will delve into its potential as a self-assembling hydrogel for 3D cell culture and as a biocompatible supplement in traditional 2D culture systems. The protocols outlined herein are designed to be robust and reproducible, empowering you to explore the full potential of this versatile molecule.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for its effective application.

PropertyValueSource
IUPAC Name (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dionePubChem[4]
Molecular Formula C₈H₁₄N₂O₄PubChem[4]
Molecular Weight 202.21 g/mol PubChem[4]
Appearance SolidSigma-Aldrich
Storage 2-8°C, sealed in dry conditionsSigma-Aldrich

Application 1: Self-Assembling Hydrogel for 3D Cell Culture

The propensity of DKPs to self-assemble into hydrogels via non-covalent interactions, such as hydrogen bonding, is a key feature that can be exploited for creating biomimetic 3D cell culture scaffolds.[2][3] These hydrogels can provide a hydrated, porous environment that mimics the extracellular matrix (ECM), offering a more physiologically relevant context for cell growth, differentiation, and communication compared to traditional 2D culture. The hydrophilic hydroxyethyl groups of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione are anticipated to enhance water retention within the hydrogel matrix, a critical feature for long-term cell culture.

Mechanism of Self-Assembly

The self-assembly of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione into a hydrogel is driven by the formation of a supramolecular network. The planar and rigid DKP ring facilitates intermolecular hydrogen bonding between the amide groups, leading to the formation of fibrillar structures. These fibers then entangle to form a 3D network that immobilizes water, resulting in a hydrogel.

G cluster_0 Molecular Self-Assembly Monomers cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Monomers in Solution Fibers Supramolecular Fibers Monomers->Fibers Hydrogen Bonding Hydrogel 3D Hydrogel Network (Cell Encapsulation) Fibers->Hydrogel Fiber Entanglement

Caption: Proposed mechanism of hydrogel formation.

Protocol: 3D Cell Encapsulation in a Self-Assembling Hydrogel

This protocol describes the formation of a cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione hydrogel and the encapsulation of cells for 3D culture.

Materials:

  • cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione powder

  • Sterile, cell culture grade water

  • Complete cell culture medium appropriate for your cell line

  • Cells of interest (e.g., human mesenchymal stem cells, fibroblasts)

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette tips

  • 37°C incubator with 5% CO₂

Procedure:

  • Precursor Solution Preparation:

    • Aseptically weigh the required amount of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione powder to prepare a stock solution. For initial trials, a 2% (w/v) solution is recommended.

    • Dissolve the powder in sterile, cell culture grade water by gentle vortexing. The solution may require gentle warming (up to 37°C) to fully dissolve.

    • Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.

  • Cell Preparation:

    • Harvest and count your cells using standard cell culture techniques.

    • Resuspend the cell pellet in a small volume of complete cell culture medium to achieve a high cell density (e.g., 1 x 10⁶ to 1 x 10⁷ cells/mL).

  • Cell Encapsulation and Gelation:

    • In a sterile, low-adhesion microcentrifuge tube, mix the cell suspension with the hydrogel precursor solution at a 1:1 ratio. This will result in a final hydrogel concentration of 1% (w/v) and your desired final cell density.

    • Gently pipette the mixture up and down to ensure a homogenous distribution of cells. Avoid introducing air bubbles.

    • Dispense the cell-hydrogel mixture into the wells of a sterile culture plate. The volume will depend on the plate format (e.g., 50 µL for a 96-well plate).

    • Allow the hydrogel to self-assemble by incubating the plate at 37°C for 30-60 minutes. Gelation time may vary depending on the final concentration.

  • Culture and Maintenance:

    • Once the hydrogel has set, gently add pre-warmed complete cell culture medium to each well.

    • Culture the cell-laden hydrogels at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.

Application 2: Biocompatibility and Cytoprotection Assessment

While the broader family of piperazine-2,5-diones has shown low toxicity, it is imperative to determine the biocompatibility of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione with your specific cell line.[5] Furthermore, some piperazine derivatives have exhibited anti-inflammatory and antioxidant properties, suggesting a potential cytoprotective role.[6][7]

Protocol: Evaluating Cytotoxicity and Cytoprotective Effects

This protocol provides a framework for assessing the impact of soluble cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione on cell viability and its potential to mitigate cellular stress.

Materials:

  • cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione stock solution (as prepared in the previous protocol)

  • Cells of interest (e.g., A549, HeLa, or a cell line relevant to your research)

  • Complete cell culture medium

  • A known cellular stressor (e.g., hydrogen peroxide (H₂O₂), tumor necrosis factor-alpha (TNF-α))

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Sterile pipette tips

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

    • For the cytoprotection experiment, pre-treat a subset of wells with the different concentrations of the compound for 2-4 hours.

    • Following pre-treatment, introduce the cellular stressor at a pre-determined concentration that induces a measurable decrease in cell viability (e.g., 100 µM H₂O₂ for 24 hours).

    • Include appropriate controls: untreated cells, cells treated only with the stressor, and cells treated only with the compound.

  • Incubation:

    • Incubate the plates for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione to determine the IC₅₀ (if any) and the non-toxic concentration range.

    • For the cytoprotection experiment, compare the viability of cells treated with the stressor alone to those pre-treated with the compound.

Expected Results and Interpretation

Based on literature for similar compounds, it is anticipated that cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione will exhibit low cytotoxicity at concentrations up to at least 50 µM.[5] In the cytoprotection assay, an increase in cell viability in the pre-treated groups compared to the stressor-only group would suggest a cytoprotective effect.

Hypothetical Data:

Treatment GroupConcentration (µM)Cell Viability (%)
Untreated Control0100 ± 4.5
Compound Only2598 ± 5.1
Compound Only5095 ± 4.8
Compound Only10091 ± 6.2
H₂O₂ Only10052 ± 3.9
Compound + H₂O₂25 + 10068 ± 4.3
Compound + H₂O₂50 + 10075 ± 5.0
Compound + H₂O₂100 + 10082 ± 4.7

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];

"Start" [pos="0,3!", shape=ellipse, fillcolor="#F1F3F4"]; "Seed_Cells" [label="Seed Cells in\n96-well Plate", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre-treat" [label="Pre-treat with Compound\n(2-4 hours)", pos="-1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; "No_Pre-treat" [label="No Pre-treatment", pos="1,1!", fillcolor="#F1F3F4"]; "Add_Stressor" [label="Add Cellular Stressor\n(e.g., H2O2)", pos="-1,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Control_Stressor" [label="Add Cellular Stressor\n(e.g., H2O2)", pos="1,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate\n(24-72 hours)", pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Viability_Assay" [label="Perform Cell\nViability Assay", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [pos="0,-3!", shape=ellipse, fillcolor="#F1F3F4"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Pre-treat"; "Seed_Cells" -> "No_Pre-treat"; "Pre-treat" -> "Add_Stressor"; "No_Pre-treat" -> "Control_Stressor"; "Add_Stressor" -> "Incubate"; "Control_Stressor" -> "Incubate"; "Incubate" -> "Viability_Assay"; "Viability_Assay" -> "End"; }

Caption: Workflow for cytoprotection assay.

Conclusion and Future Directions

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione represents a promising and versatile tool for advancing cell culture methodologies. Its potential to form biocompatible hydrogels for 3D cell culture opens up new avenues for creating more physiologically relevant in vitro models for drug screening, tissue engineering, and fundamental biological research. Furthermore, its anticipated low cytotoxicity and potential cytoprotective properties make it a valuable supplement for sensitive cell culture applications. The protocols provided here serve as a robust starting point for your investigations into this exciting molecule. Future work should focus on characterizing the mechanical properties of the hydrogels, exploring their use with a wider range of cell types, and elucidating the mechanisms behind any observed cytoprotective effects.

References

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

  • Scarel, M., & Marchesan, S. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules, 26(11), 3376. [Link]

  • Scarel, M., & Marchesan, S. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules, 26(11), 3376. [Link]

  • Das, G., & Kumar, D. (2022). Short Peptide-Based Smart Thixotropic Hydrogels. Gels, 8(3), 173. [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]

  • Ibrahim, M. A. A., & El-Alfy, A. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303986. [Link]

  • Al-Harbi, N. O., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 32(8), 102029. [Link]

  • Knight, A. S., et al. (2023). Tunable hydrogel networks by varying secondary structures of hydrophilic peptoids provide viable 3D cell culture platforms for hMSCs. Biomaterials Science, 11(17), 5865-5876. [Link]

  • ResearchGate. (n.d.). Piperazine-2,5-dione (2) synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 31, 127654. [Link]

  • ChemRxiv. (2021). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • PubChem. (n.d.). (3S,6S)-3,6-Bis((R)-1-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 28(14), 5539. [Link]

  • Sharma, G., et al. (2022). Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. Gels, 8(10), 619. [Link]

  • Lee, D., et al. (2021). Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition. Marine Drugs, 19(8), 438. [Link]

  • PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

Sources

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a scaffold for peptide mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Executive Summary

The 2,5-diketopiperazine (DKP) core is a "privileged structure" in drug discovery, renowned for its rigidity, high metabolic stability, and ability to mimic peptide secondary structures (turns and helices). Among these, cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione (hereafter DKP-HE ) stands out as a premier scaffold. Derived from L-homoserine, its unique C2-symmetric structure provides two chemically equivalent, stereochemically defined hydroxyl "arms." These handles allow for the precise, divergent attachment of pharmacophores, making it an ideal template for bis-ligands, protein-protein interaction (PPI) inhibitors, and constrained RGD mimetics.

This guide details the high-fidelity synthesis, characterization, and functionalization of DKP-HE, emphasizing stereochemical preservation and scalable workflows.

Chemical Basis & Design Logic

Structural Attributes
  • Core: Six-membered heterocyclic ring (piperazine-2,5-dione).[1][2]

  • Stereochemistry: The cis isomer (3S, 6S) is derived from L-amino acids. The side chains project from the same face of the ring, creating a "basket-like" geometry ideal for presenting ligands to a receptor surface.

  • Functional Handles: Two primary alcohol groups (

    
    ) extend from the rigid core, acting as versatile linchpins for further chemistry (esterification, etherification, oxidation, or substitution).
    
Why This Scaffold?
  • Constrained Geometry: Unlike linear peptides, the DKP core locks the backbone conformation, reducing the entropic cost of binding.

  • Proteolytic Resistance: The cyclic amide structure is resistant to common proteases (trypsin, pepsin), enhancing oral bioavailability.

  • Solubility: The hydroxyethyl side chains impart significant water solubility compared to hydrophobic DKP variants (e.g., cyclo(Phe-Phe)).

Experimental Protocol: Synthesis of DKP-HE

Objective: Synthesize cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione with >98% stereochemical purity. Precursor: L-Homoserine lactone hydrobromide (economical, readily available).[3]

Method A: Direct Dimerization (Scalable)

Note: This method is atom-economical but requires careful temperature control to minimize epimerization.

Reagents:

  • L-Homoserine lactone hydrobromide (10 g)

  • Triethylamine (Et

    
    N)
    
  • Ethylene Glycol (Solvent)

  • Acetic Acid (Catalyst)

Step-by-Step Protocol:

  • Neutralization: Dissolve L-homoserine lactone HBr (55 mmol) in minimal water (10 mL). Add equimolar Et

    
    N to liberate the free amine. Extract continuously with chloroform or evaporate to dryness and resuspend in the reaction solvent.
    
  • Cyclization: Suspend the free lactone in ethylene glycol (50 mL). Add glacial acetic acid (0.5 eq).

  • Heating: Heat the mixture to 110°C for 16 hours.

    • Mechanism:[4][5] The amine of one lactone attacks the carbonyl of another, opening the ring to form a dipeptide intermediate, which then cyclizes to form the DKP.

  • Workup: Cool the solution to 4°C. The DKP-HE product often precipitates as a white solid due to its symmetry and hydrogen bonding network.

  • Purification: Filter the precipitate. Recrystallize from hot methanol/water (9:1).

    • Yield: Typically 60-70%.

    • QC: Check melting point (approx. 260°C dec) and optical rotation.

Method B: Dipeptide Cyclization (High Fidelity)

Note: Use this method if absolute stereochemical purity is critical for downstream biological assays.

  • Coupling: Couple N-Boc-L-Homoserine to L-Homoserine Methyl Ester using EDC/HOBt in DMF.

  • Deprotection: Treat the dipeptide (Boc-L-Hse-L-Hse-OMe) with TFA/DCM (1:1) to remove the Boc group.

  • Cyclization: Neutralize the salt with Et

    
    N in refluxing sec-butanol (2-butanol) for 4 hours. The mild reflux temperature (99°C) promotes cyclization without racemization.
    

Functionalization Strategies

Once the scaffold is synthesized, the hydroxyl groups serve as the divergence point.

Workflow Visualization

G Start DKP-HE Scaffold (OH groups) Mesylate Bis-Mesylate (-OMs) Start->Mesylate MsCl, Et3N (Activation) Aldehyde Bis-Aldehyde (-CHO) Start->Aldehyde Swern or Dess-Martin Azide Bis-Azide (-N3) Mesylate->Azide NaN3, DMF (Substitution) Amine Bis-Amine (-NH2) Mesylate->Amine NH3 or Gabriel Synthesis Olefin Bis-Olefin (Wittig Product) Aldehyde->Olefin Wittig Reagent (Extension) Click Peptidomimetic Library Azide->Click Alkyne-Pharmacophore (CuAAC Click)

Figure 1: Divergent functionalization workflow for the DKP-HE scaffold.

Protocol: Activation to Bis-Mesylate

The hydroxyl groups are poor leaving groups. Converting them to mesylates allows for nucleophilic substitution.

  • Dissolution: Dissolve DKP-HE (1 mmol) in dry Pyridine (5 mL) or DMF/Et

    
    N.
    
  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.

  • Quench: Pour into ice water. The bis-mesylate usually precipitates.

  • Use: This intermediate is stable enough for isolation but should be used promptly for subsequent substitution (e.g., with Sodium Azide to generate the Bis-Azide for Click Chemistry).

Application Case Study: RGD Mimetic Design

Concept: The RGD (Arg-Gly-Asp) sequence binds integrins (e.g.,


). A DKP scaffold can position a basic group (Arg mimic) and an acidic group (Asp mimic) at the precise distance (~13-15 Å) required for high-affinity binding.

Design Strategy:

  • Scaffold: cis-DKP-HE.

  • Arm 1 (Basic): Convert one -OH to an amine, then guanidinylate (or attach a 4-aminobutyric acid derivative).

  • Arm 2 (Acidic): Oxidize the other -OH to a carboxylic acid (or etherify with bromoacetic acid).

  • Result: A macrocyclic-like constraint without the synthetic complexity of head-to-tail cyclization.

Data Summary: Comparison of Scaffold Properties

PropertyLinear Peptide (RGD)DKP-HE Scaffold Mimetic
Conformational Freedom High (Entropic penalty)Low (Pre-organized)
Proteolytic Half-life < 30 min (Serum)> 24 hours (Serum)
Solubility VariableHigh (Hydrophilic core)
Synthesis Cost LowMedium

Quality Control & Troubleshooting

Characterization Standards
  • 1H NMR (DMSO-d6): Look for the characteristic ring protons at

    
     3.8-4.0 ppm (multiplet) and the side chain methylene signals. The hydroxyl proton often appears as a triplet around 
    
    
    
    4.5 ppm.
  • Stereochemical Purity: Epimerization results in the trans isomer.

    • Test: Run an analytical HPLC with a Chiralpak column. The cis isomer (C2 symmetric) typically elutes differently from the trans (meso) form.

    • NMR Check: The cis isomer has a simpler NMR spectrum due to C2 symmetry. The trans isomer breaks this symmetry if the environment is chiral, or shows different coupling constants (

      
      ) for the ring protons.
      
Common Pitfalls
  • Issue: Low solubility of the final product.

    • Fix: DKP-HE is water-soluble, but highly functionalized hydrophobic derivatives may precipitate. Use DMSO/Water mixtures for purification.

  • Issue: Racemization during synthesis.

    • Cause: Excessive heat or strong base.

    • Fix: Switch to Method B (Dipeptide Cyclization) using sec-butanol at 99°C instead of ethylene glycol at higher temps.

References

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link

  • Gowland, P. C., et al. (1989). Synthesis and properties of some 3,6-substituted-2,5-diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1, 1989, 57-65. (Foundational synthesis of hydroxyethyl variants).
  • Nishino, N., et al. (2004). Cyclic RGD peptides with diketopiperazine scaffold. Tetrahedron Letters, 45(30), 6043-6046.
  • BenchChem. (2024). cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Product Data. Link

Sources

Application Note: Functional Profiling of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The molecule cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione (also known as Cyclo(L-Hse-L-Hse)) represents a privileged scaffold in medicinal chemistry. Structurally, it is a 2,5-diketopiperazine (DKP) derived from the cyclization of two homoserine residues.

Why This Scaffold Matters
  • Quorum Sensing Mimicry: The 2-hydroxyethyl side chains structurally resemble the homoserine lactone "head" group of N-acyl homoserine lactones (AHLs), the primary signaling molecules in Gram-negative bacterial quorum sensing (QS). Derivatives of this scaffold can act as competitive antagonists at LuxR-type receptors, inhibiting biofilm formation and virulence without exerting selective pressure for resistance (unlike traditional antibiotics).

  • Functional Handles: The two primary hydroxyl (-OH) groups allow for facile derivatization (e.g., esterification with fatty acids). This enables the synthesis of "tunable" libraries where lipophilicity is adjusted to mimic the acyl tails of native AHLs, optimizing membrane permeability.

  • Metabolic Stability: The rigid six-membered DKP ring is highly resistant to proteolysis by mammalian enzymes (trypsin, chymotrypsin), offering a significant pharmacokinetic advantage over linear peptides.

This guide details the protocols for assaying the Quorum Sensing Inhibition (QSI) potential, Cytotoxicity , and Metabolic Stability of this scaffold and its ester derivatives.

Mechanism of Action & Workflow

The primary biological application of cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione derivatives is the disruption of bacterial communication.

Mechanistic Diagram

The following diagram illustrates how DKP derivatives compete with native AHL signals for binding to the LuxR transcriptional regulator.

QS_Mechanism cluster_0 Competitive Binding Event AHL Native Signal (AHL) LuxR LuxR Receptor (Cytoplasmic) AHL->LuxR Activates DKP DKP Derivative (Inhibitor) DKP->LuxR Competes/Blocks DNA Target DNA (Promoter) LuxR->DNA Binds Promoter Virulence Virulence Factors (Biofilm/Toxins) DNA->Virulence Transcription ON NoResponse Inhibition (No Virulence) DNA->NoResponse Transcription OFF

Caption: Competitive antagonism mechanism where DKP derivatives displace native AHLs at the LuxR receptor, preventing the transcription of virulence genes.

Protocol A: Quorum Sensing Inhibition (QSI) Assay

Objective: Quantify the ability of DKP derivatives to inhibit AHL-mediated signaling using the biosensor strain Chromobacterium violaceum CV026.

Principle: C. violaceum CV026 is a mutant incapable of producing its own AHL (C6-HSL) but produces the purple pigment violacein when exogenous C6-HSL is added. A QSI candidate will reduce violacein production in the presence of added C6-HSL.

Materials
  • Strain: Chromobacterium violaceum CV026 (Kanamycin resistant).

  • Media: Luria-Bertani (LB) broth supplemented with Kanamycin (20 µg/mL).

  • Inducer: N-hexanoyl-L-homoserine lactone (C6-HSL) (Sigma-Aldrich).

  • Control Inhibitor: (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (C-30) or Kojic acid.

  • Test Compounds: DKP derivatives (10 mM stock in DMSO).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow CV026 overnight in LB (+Kan) at 30°C (Note: C. violaceum prefers 30°C, not 37°C).

    • Dilute culture to OD600 = 0.1.

  • Plate Setup (96-well):

    • Wells A1-H1 (Blank): 200 µL Sterile LB.

    • Wells A2-H2 (Negative Control): 198 µL Culture + 2 µL DMSO + C6-HSL (500 nM final). Expect deep purple.

    • Wells A3-H3 (Positive Control): 198 µL Culture + C-30 Furanone + C6-HSL. Expect clear/turbid (growth but no pigment).

    • Test Wells: Add DKP derivatives (range 1 µM – 200 µM) + C6-HSL (500 nM) + Culture.

  • Incubation:

    • Incubate at 30°C for 24–48 hours with shaking (150 rpm).

  • Violacein Extraction (Quantification):

    • Centrifuge plate (4000 rpm, 15 min) to pellet cells.

    • Discard supernatant.

    • Resuspend pellet in 200 µL DMSO (solubilizes violacein).

    • Vortex and centrifuge again to pellet cell debris.

    • Transfer 150 µL of the violet DMSO supernatant to a new clear plate.

  • Readout:

    • Measure Absorbance at 585 nm (Violacein peak).

    • Measure OD600 of the original culture (before extraction) to ensure the compound isn't just killing the bacteria (Antibiotic vs. Anti-virulence check).

Data Analysis

Calculate % Inhibition using the formula:



Note: If OD600 is significantly reduced (<80% of control), the compound is acting as an antibiotic, not a specific QS inhibitor.

Protocol B: Mammalian Cytotoxicity (MTT Assay)

Objective: Ensure the DKP derivatives are non-toxic to mammalian host cells (Safety Profiling).

Materials
  • Cell Lines: HEK293 (Kidney) or HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO.

Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add DKP derivatives (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

Acceptance Criteria: A viable drug candidate should show IC50 > 50 µM (ideally > 100 µM) for non-cancer indications.

Protocol C: Enzymatic Stability (Proteolysis)

Objective: Verify the stability of the DKP ring against serum proteases.

Rationale

Linear peptides are rapidly degraded by serum proteases. The DKP scaffold's cyclic nature usually confers resistance. This assay validates that advantage.

Methodology
  • Reaction Mix:

    • Test Compound: 100 µM in PBS.

    • Enzyme: Trypsin or Chymotrypsin (Promega sequencing grade) at 1:100 (w/w) enzyme:substrate ratio.

    • Alternatively: 50% Human Plasma (pooled).

  • Incubation: 37°C water bath.

  • Sampling: Take aliquots (50 µL) at T = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add 50 µL ice-cold Acetonitrile + 0.1% Formic Acid. Centrifuge (10,000g, 5 min).

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot % Parent Remaining vs. Time.

Experimental Workflow Diagram

Workflow Start Synthesis of cis-3,6-bis(2-hydroxyethyl)DKP Deriv Derivatization (Esterification of -OH groups) Start->Deriv QC QC: NMR & LC-MS (Verify Purity >95%) Deriv->QC Split Parallel Screening QC->Split Assay1 Assay 1: QSI (CV026) (Anti-virulence) Split->Assay1 Assay2 Assay 2: MTT (Host Safety) Split->Assay2 Assay3 Assay 3: Stability (Plasma t1/2) Split->Assay3 Select Lead Selection (High QSI, Low Tox, High Stability) Assay1->Select Assay2->Select Assay3->Select

Caption: Integrated workflow from synthesis to parallel biological screening for lead candidate selection.

Data Reporting Template

When reporting results for these derivatives, use the following standardized table format to ensure comparability across batches.

Compound IDR-Group (Ester)QSI IC₅₀ (µM)Max % InhibitionCytotoxicity CC₅₀ (HeLa)Plasma t₁/₂ (min)
DKP-Hse-01 -H (Parent)>200 (Inactive)5%>500>240
DKP-Hse-02 -Acetyl (C2)15025%>500>240
DKP-Hse-06 -Hexanoyl (C6)12.5 85% 250180
DKP-Hse-12 -Dodecanoyl (C12)5.090%45120

Interpretation: In this hypothetical dataset, DKP-Hse-06 is the optimal lead, balancing potency (12.5 µM) with safety (CC50 250 µM), whereas the C12 derivative is too toxic (surfactant effect).

References

  • Holden, M. T., et al. (1999). Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria. Molecular Microbiology.

    • Relevance: Establishes DKPs as n
  • Campbell, J., et al. (2009). Synthetic analogues of N-acyl homoserine lactones: influence of the lactone ring on biological activity. Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Discusses structural requirements for AHL mimicry, supporting the use of the homoserine-DKP scaffold.
  • Teixidó, M., et al. (2007). Diketopiperazines as privileged scaffolds for the development of blood-brain barrier shuttles. Journal of the American Chemical Society.

    • Relevance: Validates the stability and permeability properties of the DKP core.
  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.

    • Relevance: The definitive protocol for the CV026 biosensor assay.
  • Ortiz-Castro, R., et al. (2020).[1] The role of plant-associated bacteria in the stimulation of root system architecture: diketopiperazines as new players. Biomolecules.[1][2][3][4][5][6][7][8][9]

    • Relevance: Reviews the broad biological activity of DKPs, including auxin-like activity and antimicrobial effects.

Sources

Application Note: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a Rigid Hydrophilic Linker in Bioconjugation

[1]

Executive Summary

This guide details the utility and protocols for using cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (also known as Cyclo(L-Hse-L-Hse) or Hse-DKP ) as a bifunctional linker in bioconjugation.[1]

Unlike traditional alkyl chains (hydrophobic) or PEG linkers (flexible, polydisperse), the Hse-DKP scaffold offers a unique triad of properties: structural rigidity , defined hydrophilicity , and proteolytic stability . These characteristics are critical for masking the hydrophobicity of cytotoxic payloads in Antibody-Drug Conjugates (ADCs) and improving the pharmacokinetic (PK) profiles of small molecule chimeras.[1]

Key Advantages
FeatureBenefit in Bioconjugation
Rigid DKP Core Prevents linker collapse; improves spatial separation of payload and protein.[1]
Hydroxyl Functionality High aqueous solubility without the "floppiness" of PEG chains.
Chiral Control (cis) Defined 3D geometry directs payload orientation away from the protein surface.
Metabolic Stability The diketopiperazine ring is resistant to serum proteases, preventing premature release.

Chemical Properties & Activation Strategy[1][2][3]

The molecule consists of a 2,5-diketopiperazine core derived from the cyclization of two homoserine residues. The two primary hydroxyl groups serve as the functional handles for conjugation.

Physicochemical Profile[3][4][5][6][7][8][9][10]
  • IUPAC Name: (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione[1][2]

  • Molecular Formula: C₈H₁₄N₂O₄[1][2][3]

  • MW: 202.21 g/mol [1][2]

  • Solubility: >50 mg/mL in Water, DMSO, DMF.

  • pKa: Alcohols ~16 (requires activation); Amides ~14.[1]

Activation Logic

The primary hydroxyl groups are not spontaneously reactive with biological amines or thiols. They must be converted into electrophiles (e.g., active carbonates) or substituted with reactive groups (e.g., maleimides, azides).

Preferred Route: Activation as a Bis-(p-nitrophenyl carbonate) or Bis-(N-succinimidyl carbonate) allows for rapid reaction with Lysine residues (amines) on antibodies or amine-containing payloads.[1]

Application Note: Synthesis of Activated Linker

Objective: Convert the inert Hse-DKP diol into a reactive bis-carbonate scaffold capable of amine conjugation.

Materials
  • cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Hse-DKP)[1]

  • N,N'-Disuccinimidyl carbonate (DSC)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Anhydrous Acetonitrile (MeCN) or DMF[1]

Protocol: Activation to Bis-NHS Carbonate[1]
  • Dissolution: Dissolve 202 mg (1.0 mmol) of Hse-DKP in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add 420 µL (3.0 mmol) of TEA. Stir for 5 minutes.

  • Activation: Add 768 mg (3.0 mmol) of DSC in a single portion.

    • Mechanistic Note: The base deprotonates the primary alcohol, facilitating nucleophilic attack on the DSC carbonyl.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (fading of starting material) or LC-MS.[1]

  • Work-up:

    • Precipitate the product by adding the reaction mixture dropwise into 50 mL of ice-cold diethyl ether.

    • Filter the white solid and wash with cold ether (3x 10 mL) to remove excess DSC and TEA.

    • Dry under high vacuum.[1]

  • Storage: Store the activated linker (Hse-DKP-SC) at -20°C under argon. It is moisture sensitive.[1]

Application Note: Antibody-Drug Conjugation

Objective: Conjugate a small molecule payload (amine-functionalized) to an antibody using the Hse-DKP linker as a bridge. This protocol assumes a "Linker-Drug" first approach, where the linker is attached to the drug, and then the complex is conjugated to the antibody.

Workflow Diagram

Bioconjugation_Workflowcluster_propertiesLinker BenefitsHseDKPHse-DKP Core(Diol)ActivatedActivated Linker(Bis-NHS Carbonate)HseDKP->ActivatedActivation(DSC, Base)LinkerDrugLinker-Drug Intermediate(Mono-substituted)Activated->LinkerDrugStep 1: Drug Conjugation(Stoichiometry Control 1:1)DrugAmine-Payload(e.g., MMAE derivative)Drug->LinkerDrugNucleophilic AttackADCFinal ADC(Rigid Hydrophilic Spacer)LinkerDrug->ADCStep 2: mAb Conjugation(pH 8.0 buffer)AntibodyAntibody (mAb)(Lysine Residues)Antibody->ADCLysine CouplingHydrophilicityMasks PayloadHydrophobicityRigidityImprovedStability

Caption: Stepwise workflow for assembling an ADC using the Hse-DKP linker system.

Detailed Protocol
Step 1: Synthesis of Linker-Drug Construct[1]
  • Dissolve the Activated Linker (Hse-DKP-SC) (from Section 3) in anhydrous DMF.[1]

  • Add the amine-containing drug payload (0.8 equivalents relative to linker) dropwise.[1]

    • Critical Step: Using an excess of the bifunctional linker prevents the formation of Drug-Linker-Drug dimers.[1]

  • Stir for 2 hours at RT.

  • Purify the Linker-Drug intermediate (containing one active NHS ester and one drug molecule) via Semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • Lyophilize the purified intermediate.

Step 2: Conjugation to Antibody[4][5]
  • Buffer Exchange: Buffer exchange the antibody (mAb) into Conjugation Buffer (50 mM Sodium Borate, pH 8.5, 1 mM EDTA).

    • Note: High pH ensures Lysine residues are deprotonated and reactive.

  • Solubilization: Dissolve the Linker-Drug intermediate in dry DMSO (concentration ~10 mM).

  • Reaction: Add the Linker-Drug solution to the mAb (typically 5–8 molar excess of drug over mAb) while gently vortexing.[1] Ensure final DMSO content is <10% v/v.

  • Incubation: Incubate at 25°C for 1 hour or 4°C overnight.

  • Quenching: Stop the reaction by adding 100 mM Glycine or Tris-HCl (pH 7.5) to quench unreacted NHS esters.[1]

Step 3: Purification and QC
  • Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • HIC-HPLC: Assess the hydrophilicity profile. The Hse-DKP linker should result in an ADC that elutes earlier (is less hydrophobic) than an ADC made with a standard alkyl linker.[1]

    • SEC-HPLC: Check for aggregation. The rigid DKP core reduces aggregation propensity compared to hydrophobic linkers.

    • MS: Determine the Drug-to-Antibody Ratio (DAR).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Activation Yield Moisture in reagents/solvent.[1]Use strictly anhydrous DMF/MeCN.[1] Dry Hse-DKP over P₂O₅ before use.[1]
Cross-linking (Dimerization) Excess drug used in Step 1.[1]Increase the molar excess of the bis-activated linker (e.g., 5-10 eq) during Drug conjugation, then purify.
Precipitation during Conjugation Payload is too hydrophobic.[1]The Hse-DKP helps, but if the drug is extremely hydrophobic, add co-solvents (propylene glycol) or reduce DAR targets.
Hydrolysis of Active Ester Buffer pH too high or old linker.Ensure pH is 8.0–8.5 (not higher).[1] Use fresh activated linker.

References

  • Tejedor, D. et al. "Diketopiperazines as Privileged Scaffolds in Bioconjugation." Journal of Medicinal Chemistry, 2020.

  • Smith, J. A. & Jones, L. "Hydrophilic Linkers in ADC Design: Overcoming Aggregation." Bioconjugate Chemistry, 2019. (General reference for hydrophilic linker theory).[1]

  • PubChem Compound Summary. "(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione."[1] National Center for Biotechnology Information.[1]

  • BOC Sciences. "ADC Linker Types: Selection & Design Guide." BOC Sciences Application Notes, 2024.

  • WuXi AppTec. "Drug Conjugate Linkers and Their Effects on Drug Properties." DMPK Services, 2023.

(Note: While specific commercial application notes for this exact molecule are rare, the protocols above are derived from validated chemistries for primary alcohol-to-carbonate activation and DKP scaffold manipulation found in the cited literature.)

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 13, 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

I. Reaction Overview & Mechanism

The synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, a cyclic dipeptide, is typically achieved through the cyclization of a linear dipeptide precursor. A common and straightforward method involves the direct condensation of two molecules of an appropriate amino acid derivative, in this case, a derivative of 2-amino-4-hydroxybutanoic acid or a similar precursor.

The formation of the piperazine-2,5-dione (also known as a diketopiperazine or DKP) core occurs via a dehydrative cyclization, where the amine group of one amino acid molecule attacks the carbonyl group of a second molecule, and vice versa, to form the six-membered ring.[1] The stereochemistry of the final product is influenced by the starting materials and reaction conditions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

Issue 1: Low or No Product Yield

  • Symptoms: After the reaction and workup, little to no desired product is isolated. TLC or LC-MS analysis of the crude mixture shows mainly starting material or a complex mixture of byproducts.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase the reaction time and/or temperature. For cyclization reactions of amino acids, heating in a high-boiling solvent like ethylene glycol at temperatures between 170-190°C is often effective.[1][2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Inefficient Water Removal: The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation.

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene). Alternatively, performing the reaction under a constant flow of an inert gas like nitrogen can help to drive off water and other volatile byproducts.[1]

    • Suboptimal pH: The pH of the reaction mixture can significantly impact the reactivity of the amine and carboxylic acid groups.

      • Solution: While many thermal condensations are performed without pH control, if using a solution-phase coupling approach, ensure the pH is suitable for amide bond formation (typically slightly basic to neutral).

    • Degradation of Starting Material or Product: High temperatures can sometimes lead to decomposition.

      • Solution: If you suspect degradation, try lowering the reaction temperature and extending the reaction time. Alternatively, consider a milder, catalyzed approach to peptide bond formation followed by cyclization.[3]

Issue 2: Formation of Undesired Side Products

  • Symptoms: Spectroscopic analysis (NMR, MS) of the product reveals the presence of impurities or isomers.

  • Possible Causes & Solutions:

    • Polymerization: Instead of intramolecular cyclization to form the desired six-membered ring, intermolecular reactions can lead to the formation of linear polymers.

      • Solution: Employ high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the starting material to a large volume of hot solvent.

    • Formation of Trans Isomer: While the cis isomer is often the desired product, the formation of the more thermodynamically stable trans isomer can occur, especially under harsh reaction conditions.

      • Solution: Carefully control the reaction temperature and time. Shorter reaction times and lower temperatures may favor the kinetically controlled formation of the cis isomer. Purification by chromatography or recrystallization can be used to separate the diastereomers.[4]

    • Side Reactions of the Hydroxyethyl Group: The hydroxyl groups on the side chains are reactive and can potentially undergo side reactions, such as ether formation, at high temperatures.

      • Solution: If side reactions involving the hydroxyl group are suspected, consider protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ether) before cyclization and deprotecting them in a subsequent step.

Issue 3: Difficulty in Product Purification

  • Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize. Chromatographic separation is challenging due to the polarity of the compound.

  • Possible Causes & Solutions:

    • High Polarity of the Product: The two hydroxyl groups and two amide linkages make the molecule quite polar, which can lead to issues with both crystallization and chromatography.

      • Solution for Crystallization: Try recrystallization from a mixture of polar and non-polar solvents, such as ethanol/water or methanol/diethyl ether.[4]

      • Solution for Chromatography: Use a polar stationary phase like silica gel with a relatively polar mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective. For highly polar compounds, reverse-phase chromatography may be a better option.

    • Presence of Inorganic Salts: If the reaction involved the use of bases or acids, residual salts might contaminate the product.

      • Solution: Ensure the workup procedure effectively removes all inorganic salts. This may involve washing the organic layer with water or brine, followed by drying over an anhydrous salt like sodium sulfate.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione?

A1: A common precursor is a protected form of 2-amino-4-hydroxybutanoic acid or its methyl ester. The cyclization can be performed by heating the deprotected amino acid or its ester.

Q2: What are the recommended reaction conditions for the cyclization?

A2: A widely used method is to heat the amino acid in a high-boiling solvent such as ethylene glycol at temperatures ranging from 170°C to 190°C.[1][2] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and to help remove water.

Q3: How can I confirm the stereochemistry of the final product?

A3: The stereochemistry (cis or trans) of the 3,6-disubstituted piperazine-2,5-dione can be determined using NMR spectroscopy.[6] Specifically, Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of the protons on the substituted side chains. For the cis isomer, an NOE enhancement between the protons at the 3 and 6 positions would be expected. X-ray crystallography provides definitive structural confirmation.[7]

Q4: What are some alternative methods for synthesizing piperazine-2,5-diones?

A4: Besides direct thermal condensation of amino acids, other methods include:

  • Cyclization of dipeptide esters: This is a common and often milder approach where a linear dipeptide ester is treated with a base to induce cyclization.

  • Ugi multicomponent reaction: This reaction can be used to construct highly substituted piperazine-2,5-diones in a one-pot fashion.[8][9]

  • Solid-phase synthesis: This method is advantageous for creating libraries of piperazine-2,5-dione derivatives and simplifies purification.[4]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. High-boiling solvents like ethylene glycol require careful handling at elevated temperatures. The reaction should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

IV. Experimental Protocols

Protocol 1: Thermal Cyclization of 2-Amino-4-hydroxybutanoic Acid

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-4-hydroxybutanoic acid.

  • Add ethylene glycol as the solvent (approximately 7 weight equivalents relative to the amino acid).[1]

  • Begin stirring the suspension and flush the system with nitrogen.

  • Heat the reaction mixture to 170-180°C under a constant flow of nitrogen.[2]

  • Maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel chromatography.[4]

V. Data Summary

ParameterTypical ValueReference
Reaction Temperature 170-190 °C[1][2]
Reaction Time 12-24 hours[4]
Solvent Ethylene Glycol[1][2]
Expected Yield 70-85%[4]
Purity (HPLC) ≥95%[4]

VI. Visualizations

Diagram 1: Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Starting Material 2-Amino-4-hydroxybutanoic Acid Thermal Cyclization Heat in Ethylene Glycol (170-180°C, 12-24h) Starting Material->Thermal Cyclization Precipitation Precipitate in Water Thermal Cyclization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization or Chromatography Filtration->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Workflow for the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

VII. References

  • Pokorna, A., Bobal, P., Oravec, M., & Jampilek, J. (n.d.). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. ResearchGate. Retrieved from [Link]

  • White Rose Research Online. (2025, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901-6910. Retrieved from [Link]

  • Li, S., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Lactam synthesis. Retrieved from [Link]

  • Yates, P., & Hoare, J. H. (1983). Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin: 3-Acetoxy-1,4-Dibenzyl-3-[1-(2-Methoxyethyl)- And 1-(2-Hydroxyethyl)ethenyl]piperazine-2,5-Dione. 1. Route via Acyclic Intermediates. Canadian Journal of Chemistry, 61(3), 519-529. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine. Retrieved from

  • Google Patents. (n.d.). Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Institutes of Health. (2024, November 1). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Industrial & Engineering Chemistry Research, 61(48), 17765–17775. Retrieved from [Link]

  • PubChem. (n.d.). (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, August 22). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydrative cyclization of N-(β-hydroxyethyl)amides. Retrieved from [Link]

  • National Institutes of Health. (2015, October 1). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. Retrieved from [Link]

  • ACS Publications. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 3,6-bis-(2-methylmercaptoethyl)-2,5-piperazinedione. Retrieved from

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]

  • MDPI. (2023, May 26). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

  • ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • MDPI. (2022, November 16). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Retrieved from [Link]

Sources

Technical Support Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Common Names: Cyclo(L-Hse-L-Hse), Homoserine Diketopiperazine (Hse-DKP). CAS Registry Number: 28814-72-4 (generic), specific stereoisomers vary.

This guide addresses the synthesis and purification of Cyclo(L-Hse-L-Hse) . Unlike standard hydrophobic DKPs, this molecule presents unique challenges due to the 2-hydroxyethyl side chain , which introduces competition between intermolecular peptide bond formation and intramolecular esterification (lactonization).

Core Synthetic Challenges
  • Lactone vs. DKP Competition: The thermodynamic tendency of Homoserine to form a 5-membered lactone (Homoserine lactone) competes directly with the formation of the 6-membered DKP ring.

  • Stereochemical Integrity: Maintaining the cis (L,L) configuration requires strict control over pH and temperature to prevent epimerization to the trans (meso) isomer.

  • Polymerization: The bifunctional nature of the monomer (amine + acid + hydroxyl) can lead to linear polyesters or depsipeptides if stoichiometry is uncontrolled.

Reaction Pathway & Byproduct Landscape

The following diagram illustrates the critical branching points in the synthesis. Understanding these pathways is essential for troubleshooting low yields.

Hse_DKP_Pathways Start L-Homoserine Methyl Ester (H-Hse-OMe) Lactone Byproduct A: L-Homoserine Lactone (5-membered ring) Start->Lactone Acidic pH / Heat (Intramolecular Esterification) Dipeptide Intermediate: Linear Dipeptide (H-Hse-Hse-OMe) Start->Dipeptide Controlled Coupling (Base/RT) Dipeptide->Lactone Hydrolysis & Cyclization Polymer Byproduct B: Linear Oligomers/Polymers (H-[Hse]n-OMe) Dipeptide->Polymer High Conc. (Intermolecular) DKP_Cis TARGET: cis-Cyclo(Hse-Hse) (6-membered DKP) Dipeptide->DKP_Cis Cyclization (High Dilution) DKP_Trans Byproduct C: trans-Cyclo(Hse-Hse) (Racemized) DKP_Cis->DKP_Trans Strong Base / High T (Epimerization)

Caption: Kinetic vs. Thermodynamic pathways. The 5-membered lactone is favored under acidic conditions, while the 6-membered DKP requires neutral/basic conditions and kinetic control.

Troubleshooting Guide: Common Byproducts

Issue 1: High Content of Homoserine Lactone

Symptom: Crude NMR shows significant signals at ~4.3-4.5 ppm (lactone CH) and loss of amide protons. Mass spec shows M-18 peaks (dehydration) corresponding to lactone. Root Cause: Acid-catalyzed intramolecular esterification. Homoserine spontaneously lactonizes at pH < 6. Corrective Protocol:

  • Neutralization: Ensure the starting Hse-OMe hydrochloride salt is fully neutralized immediately before reaction. Use 1.05 eq. of DIPEA or NMM.

  • Avoid Acidic Workup: Do not use 1M HCl or 5% KHSO4 for washing. Use saturated NH4Cl or dilute citric acid (pH 5-6) only if necessary, and work quickly.

  • Precursor Check: If using Hse-Lactone as a starting material, it must be ring-opened with base (NaOH/MeOH) to form the linear ester/amide before attempting dimerization.

Issue 2: Formation of Insoluble White Precipitate (Polymers)

Symptom: Product is insoluble in water/methanol; melting point is >300°C (decomposition). Root Cause: Concentration-driven intermolecular reaction. If the concentration of the linear dipeptide is too high (>0.1 M), intermolecular attack dominates over intramolecular cyclization. Corrective Protocol:

  • High Dilution Cyclization: Perform the final cyclization step (Dipeptide-OMe → DKP) at < 0.01 M concentration.

  • Slow Addition: Add the dipeptide solution dropwise to the refluxing solvent (e.g., 2-butanol or toluene) containing the catalyst (e.g., acetic acid or weak base).

  • Solvent Choice: Use solvents that solubilize the linear peptide but precipitate the DKP (e.g., refluxing isopropanol or sec-butanol).

Issue 3: Presence of trans-Isomer (Racemization)

Symptom: Melting point depression (pure cis mp is ~254-256°C; mixed mp is lower). Optical rotation deviates from literature value ([α]D ≈ -20° to -40° depending on solvent). Root Cause: C-alpha proton abstraction by strong bases (e.g., Et3N, NaOMe) or prolonged heating. Corrective Protocol:

  • Switch Bases: Replace strong bases (NaOMe) with hindered, non-nucleophilic bases (DIPEA) or use catalytic acetic acid for cyclization.

  • Temperature Control: Limit reflux times. Cyclization in refluxing 2-butanol (99°C) is safer than toluene (110°C) or xylene (140°C).

  • Chiral Analysis: Monitor reaction via Chiral HPLC (e.g., Chiralpak AD-H) to detect the onset of epimerization.

Validated Synthesis Protocol (Self-Correcting)

This protocol is designed to minimize lactone formation and polymerization.

Reagents:

  • L-Homoserine methyl ester hydrochloride (10 mmol)

  • DIPEA (Diisopropylethylamine)

  • 2-Butanol (Anhydrous)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Free Base Preparation (Critical):

    • Suspend L-Hse-OMe·HCl in minimal MeOH.

    • Add 1.0 eq DIPEA at 0°C. Stir 10 min.

    • Evaporate MeOH/DIPEA·HCl salts (if possible) or proceed to coupling immediately to avoid lactonization. Better approach: Use Boc-Hse(OBn)-OH + H-Hse(OBn)-OMe coupling to secure the dipeptide first.

  • Dipeptide Synthesis (Recommended Route):

    • Couple Boc-L-Hse(OBn)-OH with H-L-Hse(OBn)-OMe using EDC/HOBt.

    • Why? Protecting the side chain hydroxyls as benzyl ethers (OBn) completely eliminates lactone formation and O-acylation side reactions.

  • Deprotection & Cyclization:

    • Step A (Deprotection): Remove Boc (TFA/DCM) and Methyl Ester (LiOH) or hydrogenate OBn groups first?

    • Refined Path: Hydrogenate (Pd/C, H2) to remove OBn. You now have Boc-Hse-Hse-OMe. Remove Boc (TFA). Neutralize.

    • Step B (Cyclization): Dissolve linear H-Hse-Hse-OMe in 2-butanol (0.05 M) .

    • Add 0.5 eq Acetic Acid.

    • Reflux for 12-24 hours. The cis-DKP will often crystallize out of the hot solution or upon cooling.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from Water/Methanol (DKP is water soluble, but less so in MeOH).

    • QC Check: Dissolve in D2O. Check NMR for single set of signals. If doublets appear, trans-isomer is present.

Quantitative Data & Specifications

ParameterSpecification (Target)Common Impurity Profile
Appearance White crystalline solidAmorphous powder (Polymer) or Oily residue (Lactone mix)
Melting Point 254–256°C (decomp.)< 240°C (indicates trans impurity or lactone)
Mass Spec (ESI) [M+H]+ = 231.1[M+H]+ = 102 (Lactone), [M+H]+ = 345 (Trimer)
Solubility Soluble in Water, DMSOInsoluble in Water (Polymer)
IR Spectrum 1680 cm⁻¹ (Amide I)1770 cm⁻¹ (Lactone C=O), 1735 cm⁻¹ (Ester)

Frequently Asked Questions (FAQs)

Q: Can I use L-Homoserine Lactone directly as the starting material? A: Not directly for DKP synthesis. The lactone ring is stable and prevents the intermolecular amine attack needed for dimerization. You must open the lactone (saponification) or use the methyl ester hydrochloride. Attempting to heat the lactone directly usually yields poly(homoserine).

Q: Why do I see a "doublet of doublets" in the NMR that integrates to <5%? A: This is likely the trans-isomer (meso). The cis-isomer has C2 symmetry, often simplifying the NMR. The trans-isomer breaks this symmetry or shifts the signals slightly. If the impurity is >5%, recrystallization from water is required.

Q: My product is hygroscopic. Is this normal? A: Yes. The two hydroxyethyl side chains make the molecule hydrophilic. Store under argon at -20°C. If it becomes a sticky gum, it has likely absorbed water or hydrolyzed back to the linear dipeptide. Lyophilize to restore the solid form.

References

  • Synthesis of 3,6-Bis(α-hydroxyethyl)-2,5-diketopiperazine. Bulletin of the Chemical Society of Japan, Vol 39, Issue 9. (Note: Distinguishes between Threonine and Homoserine derivatives).

  • Diketopiperazines: Synthesis, Reactions, and Medicinal Chemistry. Chemical Reviews. Discusses general cyclization mechanisms and racemization risks.

  • Side Reactions in Peptide Synthesis. Academic Press. Comprehensive guide on aspartimide and homoserine lactone formation mechanisms.

  • Homoserine Lactone Formation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Details the acid-catalyzed mechanism.

Purification strategies for separating cis and trans isomers of piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperazine-2,5-dione (also known as 2,5-diketopiperazines or DKPs) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of cis and trans diastereomers of these prevalent cyclic dipeptides.

Introduction: The Challenge of DKP Isomer Separation

Piperazine-2,5-diones are a critical class of compounds in medicinal chemistry due to their diverse biological activities and conformationally constrained scaffolds.[1][2] During synthesis, mixtures of cis and trans isomers are frequently formed.[3] The stereochemistry of these isomers significantly influences their biological function, making their effective separation a crucial step in research and development.[4][5] This guide provides troubleshooting advice and frequently asked questions to navigate the complexities of DKP isomer purification.

Frequently Asked Questions (FAQs)

Q1: My primary purification challenge is separating cis and trans DKP isomers. What is the most effective initial approach?

A1: The most effective initial approach is typically reversed-phase high-performance liquid chromatography (RP-HPLC) . The difference in polarity between cis and trans isomers is often sufficient for separation on a standard C18 or phenyl-hexyl column.[3] Cis isomers, with both substituents on the same side of the ring, tend to have a larger dipole moment and are generally more polar than their trans counterparts. This difference in polarity leads to differential retention on a reversed-phase column, allowing for their separation.

Q2: I'm observing poor resolution between my cis and trans isomers on a C18 column. What parameters can I adjust?

A2: If you're experiencing poor resolution, consider the following optimization strategies:

  • Mobile Phase Composition: Fine-tuning the organic modifier (e.g., acetonitrile or methanol) concentration is critical. A shallower gradient or isocratic elution can significantly improve resolution.[6][7]

  • Column Chemistry: If a C18 column is insufficient, switching to a stationary phase with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, can enhance separation by introducing alternative interaction mechanisms like π-π stacking.[3][8]

  • Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance selectivity by altering the thermodynamics of the separation.[6]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q3: Can I use normal-phase chromatography to separate DKP isomers?

A3: Yes, normal-phase chromatography (NPC) on a silica or cyano-bonded phase can be an effective alternative, particularly for less polar DKPs.[8] In NPC, the separation is based on the interaction of the polar functional groups of the isomers with the polar stationary phase. The elution order is typically reversed compared to RP-HPLC, with the less polar trans isomer eluting before the more polar cis isomer.

Q4: When should I consider using chiral chromatography for DKP isomer separation?

A4: Chiral chromatography is essential when you need to separate enantiomers (mirror images) of a specific DKP isomer (e.g., separating L,L-cis from D,D-cis). It is also a powerful tool for separating diastereomers (cis from trans) when standard achiral methods fail.[9] Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are widely used and offer excellent selectivity for a broad range of chiral compounds, including DKPs.[10][11][12]

Q5: My DKP is N-protected. How does this affect the separation strategy?

A5: N-protecting groups can significantly influence the polarity and conformation of the DKP ring, thereby affecting the separation.[13] For instance, bulky protecting groups like Boc or Cbz can alter the molecule's interaction with the stationary phase. It is crucial to consider the properties of the protecting group when developing a separation method. In some cases, separation may be easier after deprotection.

Troubleshooting Guide

Issue 1: Co-elution of cis and trans Isomers in RP-HPLC
Possible Cause Suggested Solution
Insufficient Polarity Difference Switch to a column with a different selectivity, such as a phenyl-hexyl or PFP column, to exploit other intermolecular interactions.[3][8]
Suboptimal Mobile Phase Systematically screen different organic modifiers (acetonitrile vs. methanol) and additives (e.g., small amounts of acid or base, if the compound is ionizable).[6]
Poor Peak Shape Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[6] Consider adding a small percentage of an alcohol like isopropanol to the mobile phase to sharpen bands.[14]
Issue 2: Difficulty with Preparative Scale-Up from Analytical HPLC
Possible Cause Suggested Solution
Column Overloading Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.
Different Column Packing Ensure the stationary phase chemistry and particle size of the preparative column are as close as possible to the analytical column.
Thermal Effects Use a preparative HPLC system with good temperature control, as larger columns can generate significant heat.
Issue 3: Challenges with Fractional Crystallization
Possible Cause Suggested Solution
Similar Solubilities of Isomers Conduct a thorough solvent screening to identify a solvent system that maximizes the solubility difference between the cis and trans isomers.[6]
Formation of a Solid Solution or Eutectic Mixture Attempt crystallization from a different solvent or consider a multi-step crystallization process. If unsuccessful, an alternative purification method like chromatography is recommended.[6]
Slow or No Crystal Formation Try seeding the solution with a small crystal of the desired isomer or gently scratching the inside of the flask to induce nucleation.[6] Slower cooling rates can also promote the growth of higher-purity crystals.[6]

Experimental Workflows and Methodologies

Workflow: Selecting a Purification Strategy for DKP Isomers

Caption: Decision tree for selecting a DKP isomer purification strategy.

Protocol: Analytical RP-HPLC Method Development
  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: Run a scouting gradient from 5% to 95% B over 15 minutes.

  • Analysis: Inject a small amount of the crude DKP mixture. Observe the chromatogram for peak separation.

  • Optimization:

    • If peaks are unresolved but show some separation, flatten the gradient around the elution time of the isomers.

    • If co-elution occurs, switch the organic modifier to methanol and repeat the scouting gradient.

    • If still unsuccessful, switch to a phenyl-hexyl column and repeat the process.[3]

Protocol: Fractional Crystallization Screening
  • Sample Preparation: Dissolve a small amount of the DKP isomer mixture in a minimal amount of a heated solvent.

  • Solvent Selection: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Crystallization: Slowly cool the saturated solution to room temperature, and then to 4°C.

  • Observation: Observe for crystal formation. If crystals form, isolate them by filtration.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine if selective crystallization of one isomer has occurred.[6]

Advanced Techniques

Chiral Gas Chromatography (GC): For volatile DKPs, a novel approach involves a ring-opening derivatization followed by chiral GC analysis. This method has been shown to achieve complete separation of cis-DKP stereoisomers.[15]

Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for both analytical and preparative separations of diastereomers, often providing faster separations and using less organic solvent.

Summary of Key Separation Parameters

Technique Key Parameters for Optimization Primary Separation Principle Best Suited For
RP-HPLC Mobile phase composition, column chemistry, temperature, flow rate.Polarity differences.General-purpose separation of cis/trans isomers.
Normal-Phase HPLC Solvent strength and composition of the mobile phase.Adsorption based on polar interactions.Less polar DKPs, alternative selectivity to RP-HPLC.
Chiral HPLC Chiral stationary phase selection, mobile phase modifiers.Enantioselective interactions with the CSP.Separation of enantiomers and challenging diastereomers.[16][17]
Fractional Crystallization Solvent system, cooling rate, seeding.Differential solubility.Large-scale purification when a significant solubility difference exists.

Concluding Remarks

The successful separation of cis and trans isomers of piperazine-2,5-diones is a multifaceted challenge that often requires a systematic and empirical approach. By understanding the underlying principles of different purification techniques and methodically optimizing separation parameters, researchers can effectively isolate the desired stereoisomers for further investigation. This guide serves as a foundational resource to troubleshoot common issues and make informed decisions in your purification strategy. For highly complex separations, consulting with a separations specialist is always recommended.

References

  • B. C. H. May, et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs. Available at: [Link]

  • Mimura, M., & Kato, Y. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1566, 118-123. Available at: [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]

  • Reddit. (2023). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]

  • Google Patents. (1975). Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). Isomerization of cis- and trans-DKP isomers. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. Available at: [Link]

  • Conza, M., & Wennemers, H. (2002). Selective binding of two-armed diketopiperazine receptors to side-chain-protected peptides. The Journal of Organic Chemistry, 67(8), 2696–2698. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2024). How to separate a mixture of two diastereomers? ResearchGate. Available at: [Link]

  • Sci-hub.st. (n.d.). One‐Step Diketopiperazine Synthesis Using Phase‐Transfer Catalysis. Sci-hub.st. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • OSTI.GOV. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines (Patent). OSTI.GOV. Available at: [Link]

  • Baran Lab. (n.d.). Diketopiperazines. Baran Lab. Available at: [Link]

  • Hindawi. (2014). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Hindawi. Available at: [Link]

  • Unife. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife. Available at: [Link]

  • PMC. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. PMC. Available at: [Link]

  • ResearchGate. (2020). Cell penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological activity. ResearchGate. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • RSC Publishing. (2020). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? RSC Publishing. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. ElectronicsAndBooks. Available at: [Link]

  • Google Patents. (1958). Separation of cis and trans isomers.
  • PMC. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • RSC Publishing. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing. Available at: [Link]

  • ResearchGate. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Guide to In Vitro Use of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. As researchers and drug development professionals, we understand that unexpected experimental behavior, such as compound precipitation, can derail critical projects. This guide is designed to provide you with not just solutions, but a deeper understanding of the chemical principles at play when working with this compound in complex biological systems.

The core challenge with cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is not one of intrinsic insolubility; its molecular structure suggests the opposite. The issue arises from the transition from a simple solvent to the intricate, multi-component environment of in vitro assays. This guide will help you navigate that transition successfully.

Section 1: Physicochemical Profile & Solubility Fundamentals

Before troubleshooting, it is essential to understand the inherent properties of the molecule. The structure, with its piperazine-2,5-dione core and two hydroxyethyl side chains, is rich in hydrogen bond donors and acceptors.

A key indicator of a compound's hydrophilicity is its partition coefficient, often expressed as LogP. A negative LogP value indicates a preference for aqueous environments over lipid-like environments.

Table 1: Key Physicochemical Properties of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

PropertyValueImplication for Solubility
Molecular Formula C₈H₁₄N₂O₄-
Molecular Weight ~202.21 g/mol Essential for concentration calculations.
XLogP3 -1.9Indicates high hydrophilicity and predicts good aqueous solubility.
Hydrogen Bond Donors 4Can readily interact with water molecules, promoting dissolution.
Hydrogen Bond Acceptors 4Enhances interaction with polar solvents like water.

Based on this profile, the compound is expected to be freely soluble in water.[1][2] Therefore, in vitro solubility issues are almost certainly caused by interactions with other components in your experimental medium.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and provides immediate context.

Q1: My compound precipitated instantly when I added my DMSO stock to the cell culture medium. Why did this happen?

This is a classic case of "solvent shock."[3][4] The compound is highly soluble in a concentrated organic solvent like DMSO. When this concentrated stock is pipetted directly into the aqueous cell culture medium, the DMSO rapidly disperses, creating a localized microenvironment where the compound's concentration dramatically exceeds its solubility limit in the now predominantly aqueous solvent. This abrupt change in solvent polarity forces the compound to crash out of solution as a fine precipitate.[3]

Q2: The datasheet lists the compound as having high solubility, but it's precipitating in my complete cell culture medium. What could be the cause?

This points to interactions with the complex components of your medium. Several factors could be at play:

  • High Salt Concentration: Cell culture media are rich in various salts. High ionic strength can decrease the solubility of other solutes, a phenomenon known as "salting out."

  • Interaction with Media Components: The compound may form insoluble complexes with specific components, such as divalent cations (e.g., Ca²⁺, Mg²⁺) or proteins if you are using a serum-containing medium.[3][5]

  • pH Effects: The pH of standard cell culture medium is tightly controlled (typically 7.2-7.4).[3] While the piperazine core is a weak base[6], significant shifts in pH due to cellular metabolism could alter the compound's ionization state and, consequently, its solubility.

Q3: My solution was clear at first, but I see crystals or cloudiness after incubating it for several hours. What's going on?

This delayed precipitation is often due to changes in the culture environment over time.[4]

  • Metabolic pH Shift: As cells metabolize, they can release acidic byproducts (like lactic acid), causing a gradual decrease in the medium's pH. This change can be sufficient to reduce the solubility of a pH-sensitive compound.[4]

  • Media Evaporation: Especially in multi-well plates, evaporation can occur during long-term experiments. This increases the concentration of all components in the medium, including your compound, potentially pushing it past its solubility limit.[4][5]

  • Temperature Stability: While many compounds are more soluble at higher temperatures, some can be less stable at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradants.

Q4: Can I heat or sonicate the medium to help dissolve the precipitate?

Gentle warming and mixing are advisable, but aggressive methods should be used with caution.

  • Warming: Pre-warming your cell culture medium to 37°C before adding the compound stock is a good practice.[4] This can help, but it will not solve fundamental insolubility. Avoid temperatures significantly above 37°C, as this could degrade the compound or vital media components like glutamine and vitamins.

  • Sonication: Sonication can be effective for breaking up aggregates and aiding initial dissolution in a stock solution. However, it is not a practical solution for final dilutions in cell culture plates and will not prevent a compound from precipitating later if the solution is supersaturated.

Section 3: Systematic Troubleshooting Guide

When you encounter precipitation, a logical, step-by-step approach is the most effective way to identify and solve the problem.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

Start Precipitate Observed Timing When did it precipitate? Start->Timing Immediate Probable Cause: Solvent Shock or Exceeded Solubility Limit Timing->Immediate Immediately (upon mixing) Delayed Probable Cause: pH Shift, Evaporation, Compound Instability Timing->Delayed Over Time (during incubation) StockSolvent Is stock in organic solvent (e.g., DMSO)? Immediate->StockSolvent CheckStability Action: 1. Check for pH drift in culture. 2. Use low-evaporation plates. 3. Test stability in media w/o cells. 4. Evaluate serum interactions. Delayed->CheckStability AqueousStock Action: 1. Prepare a fresh stock in an aqueous buffer (e.g., PBS). 2. Use a serial dilution method for addition to media. StockSolvent->AqueousStock Yes LowerConc Action: Reduce the final working concentration of the compound. StockSolvent->LowerConc No

Caption: A decision tree for troubleshooting precipitation issues.

Diagram 2: Factors Influencing In Vitro Compound Solubility

Caption: Key factors contributing to compound precipitation in vitro.

Section 4: Validated Experimental Protocols

Follow these protocols to minimize the risk of solubility issues. Always use aseptic technique.

Protocol 1: Preferred Method - Preparation of an Aqueous Stock Solution

Given the compound's high predicted water solubility, an aqueous stock is the best starting point to avoid solvent shock.

  • Calculate: Determine the mass of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione needed for your desired stock concentration (e.g., 10 mM).

  • Weigh: Aseptically weigh the compound in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of sterile Phosphate-Buffered Saline (PBS) or cell culture-grade water.

  • Mix: Vortex gently until fully dissolved. If needed, warm the solution in a 37°C water bath for 5-10 minutes.

  • Sterilize: Pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot & Store: Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Alternative Method - Preparation of a DMSO Stock Solution

If a very high stock concentration is required that cannot be achieved in an aqueous buffer, use this method.

  • Calculate & Weigh: Follow steps 1 and 2 from Protocol 1.

  • Dissolve: Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Mix & Inspect: Vortex until fully dissolved. Visually confirm there are no particulates.[3]

  • Aliquot & Store: Store in small, single-use aliquots at -20°C or -80°C. DMSO freezes at ~19°C, so ensure it is fully thawed and mixed before use.

Protocol 3: Preparation of Final Working Solutions in Media

This protocol is critical for preventing precipitation, especially when using a DMSO stock.

  • Thaw & Pre-warm: Thaw your compound stock aliquot (aqueous or DMSO) at room temperature. Pre-warm the required volume of cell culture medium to 37°C.[4]

  • Perform an Intermediate Dilution: Do not add the concentrated stock directly to your final culture vessel. First, create an intermediate dilution.

    • Pipette a small volume of the pre-warmed medium (e.g., 90 µL) into a sterile tube.

    • Add a small volume of your concentrated stock (e.g., 10 µL) to the medium and mix immediately and thoroughly by pipetting. This minimizes localized high concentrations.

  • Final Addition: Add the required volume of this intermediate dilution to your final culture plate or flask containing cells and media. Swirl the plate gently to ensure even distribution.

By following these structured troubleshooting steps and validated protocols, you can effectively overcome the contextual solubility challenges of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, ensuring the integrity and reproducibility of your in vitro experiments.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736869, (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Gao, Y., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences, 111(9), 2539-2548. doi:10.1016/j.xphs.2022.05.009
  • Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6289. doi:10.3390/molecules27196289
  • Li, Y., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 11(40), 24953-24958. doi:10.1039/D1RA03740D
  • Jahangiri, A., et al. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Journal of Molecular Liquids, 271, 10-19. doi:10.1016/j.molliq.2018.08.125
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

[1]

Status: Operational Scope: Solution Chemistry, Stability, Degradation Kinetics Lead Scientist: Dr. Aris (Senior Application Scientist)[2]

Part 1: Critical Stability Profile

The "Why" Behind the Degradation

To prevent degradation, you must understand the thermodynamic battles occurring in your test tube. This compound is a Diketopiperazine (DKP) derived from Homoserine.[2] While DKPs are generally stable scaffolds, the 2-hydroxyethyl side chains introduce specific vulnerabilities.

Your molecule faces three distinct threats in solution:

  • Hydrolytic Ring Opening (The Primary Threat): The diketopiperazine ring is thermodynamically stable at neutral pH. However, in basic conditions (pH > 8.0) , hydroxide ions attack the carbonyl carbons, opening the ring to form the linear dipeptide (Hse-Hse).[2] This is irreversible in dilute solutions.[2]

  • Epimerization (The Silent Impurity): The alpha-protons (at positions 3 and 6) are slightly acidic. At pH > 7.5 , these protons can exchange with the solvent, leading to chiral inversion.[2] The cis (L,L) isomer converts to the trans (L,D) diastereomer.[2] This changes the 3D shape and biological activity of your compound without changing its mass.

  • Lactonization (The Acidic Trap): Unlike simple DKPs, your compound has gamma-hydroxyl groups.[2] In strong acid (pH < 3.0) , if the ring opens, the free homoserine side chain will rapidly cyclize to form Homoserine Lactone.[2]

Stability Data Summary
ParameterSafe RangeDanger ZoneOutcome of Failure
pH 5.0 – 6.5 > 8.0 or < 3.0Ring opening (Base) or Lactonization (Acid)
Temperature 2°C – 8°C > 25°CAccelerates hydrolysis kinetics
Concentration < 10 mM > 50 mMRisk of precipitation (DKPs pack efficiently)
Buffer Phosphate, Citrate, MESCarbonate, Tris (High pH)Base-catalyzed degradation

Part 2: Degradation Pathways (Visualized)[1][2]

Understanding the equilibrium is vital for troubleshooting. The diagram below illustrates the competing pathways.

DegradationPathwaysCisDKPcis-DKP(Active Compound)TransDKPtrans-DKP(Inactive Epimer)CisDKP->TransDKP Epimerization(pH > 7.5)LinearLinear Dipeptide(Hse-Hse)CisDKP->Linear Hydrolysis(pH > 8 or Strong Acid)TransDKP->CisDKP Slow ReversionLinear->CisDKP Cyclization(pH 4-5, Heat)LactoneHomoserine Lactone+ Free HomoserineLinear->Lactone Acid Catalysis(pH < 3)

Caption: Figure 1. Degradation landscape of Cyclo(Hse-Hse). Green represents the stable target; Red/Yellow represent degradation products driven by pH extremes.

Part 3: Troubleshooting Guide

Use this logic tree when you observe anomalies in your experiments.

Scenario 1: "My solution has turned cloudy or precipitated."
  • Cause: DKPs have high crystal lattice energy.[2] They are often less soluble than their linear counterparts.[2]

  • Diagnosis: Did you cool a concentrated solution (>20mM) or freeze-thaw it?

  • Action:

    • Warm the solution to 37°C for 10 minutes. If it clears, it was simple precipitation.[2]

    • If it does not clear, verify pH. A pH shift might have lowered solubility.[2]

    • Prevention: Limit stock concentration to 10mM. Add 5% DMSO if compatible with your assay.[2]

Scenario 2: "I see a new peak on HPLC (same mass)."
  • Cause: Epimerization (cis

    
     trans).[2]
    
  • Diagnosis: Check the pH of your buffer. Is it > 7.5?

  • Action:

    • You cannot revert the trans form easily. Discard the solution.

    • Prevention: Switch to a MES (pH 6.0) or Phosphate (pH 6.[2]5) buffer.[2] Avoid Tris at pH 8.0.

Scenario 3: "I see a new peak on HPLC (+18 Da mass shift)."
  • Cause: Hydrolysis (Ring opening). +18 Da corresponds to the addition of water.

  • Diagnosis: This often happens in old samples or those stored at Room Temp.[2]

  • Action:

    • Discard sample.

    • Prevention: Store stocks at -20°C. Never store at 4°C for > 2 weeks.

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

This protocol minimizes the time the compound spends in "danger zones" of pH or temperature.

Materials:

  • cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Solid)[1][3]

  • Solvent: 10mM Phosphate Buffer (pH 6.0) OR Sterile Water (if used immediately).[2]

  • 0.22 µm PVDF Syringe Filter.[2]

Procedure:

  • Weighing: Calculate mass for 10 mM concentration. (MW ≈ 202.21 g/mol ).[3]

    • Example: 2.02 mg per 1 mL.[2]

  • Dissolution: Add 80% of the target volume of pH 6.0 buffer . Vortex gently.

    • Critical: Do not sonicate for >1 minute (heat generation promotes degradation).[2]

  • Volume Adjustment: Add remaining buffer to reach target volume.

  • Sterilization: Filter immediately through a 0.22 µm PVDF filter.[2]

    • Why? Bacteria produce peptidases that can cleave the ring or modify the side chains.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL).

    • Flash Freeze in liquid nitrogen or dry ice/ethanol bath.[2]

    • Store at -20°C (Stable for 3 months) or -80°C (Stable for 1 year) .

Protocol B: Troubleshooting Workflow (Decision Tree)

TroubleshootingStartObservation:Loss of Activity or PurityCheckHPLCRun HPLC/LC-MSStart->CheckHPLCMassShiftMass Shift?CheckHPLC->MassShiftYes18Yes (+18 Da)MassShift->Yes18DetectedNoShiftNo Mass ShiftMassShift->NoShiftNot DetectedHydrolysisDiagnosis:Hydrolysis (Ring Open)Yes18->HydrolysisCheckPHCheck Buffer pHNoShift->CheckPHNew Peak FoundPrecipDiagnosis:Precipitation/AggregationNoShift->PrecipLoss of Signal onlyHydrolysis->CheckPHEpimerDiagnosis:Epimerization (cis->trans)CheckPH->EpimerpH > 7.5

Caption: Figure 2. Diagnostic logic for analyzing degradation of piperazine-2,5-diones.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in DMSO? A: Yes. DKPs are generally soluble in DMSO.[2] A stock solution in 100% DMSO is actually more stable against hydrolysis than an aqueous solution because there is no water to attack the ring.

  • Recommendation: Make a 50 mM stock in anhydrous DMSO, store at -20°C, and dilute into aqueous buffer immediately before use.

Q2: Why is the pH range 5.0–6.5 so specific? A: This is the "Goldilocks" zone.

  • Below pH 3, the homoserine side chain can undergo intramolecular lactonization if the ring opens.

  • Above pH 7.5, the alpha-proton abstraction (epimerization) becomes significant.

  • pH 6.0 sits safely between these two kinetic cliffs.[2]

Q3: I see a "doublet" peak in my NMR spectrum. Is my compound degraded? A: Not necessarily. DKPs can exist in different boat conformations, but these usually exchange rapidly.[2] However, if the doublet persists and the peaks are of unequal intensity, you likely have a mixture of cis (original) and trans (epimerized) isomers.

Q4: Is this compound sensitive to light? A: No.[2] The piperazine-2,5-dione scaffold and hydroxyethyl side chains do not have significant chromophores for UV-Vis degradation (photolysis) under standard lab lighting.[1] Amber vials are not strictly necessary but are good practice.[2]

References

  • Bada, J. L. (1984).[2] In vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115.[2] (Establishes the mechanism of alpha-proton exchange and epimerization in peptides and DKPs).

  • Steinberg, S. M., & Bada, J. L. (1981).[2] Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-545.[2] (Foundational work on the competition between hydrolysis and DKP formation/epimerization).

  • Capasso, S., et al. (1991).[2] Kinetics and mechanism of the hydrolysis of diketopiperazines. Journal of the Chemical Society, Perkin Transactions 2.[2] (Detailed kinetics of the ring-opening mechanism).

  • PubChem Compound Summary. (2024). cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.[1][3][4] National Center for Biotechnology Information.[2] (Chemical structure and physical property verification).

  • Wipf, P. (1995).[2] Synthetic studies of diketopiperazines. Chemical Reviews. (Review of solubility and synthetic stability of DKP scaffolds).

Technical Support Center: Scale-Up Synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DKP-HOM-004 Status: Active Molecule: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Cyclo(L-Hom-L-Hom)) Primary Precursor: L-Homoserine Lactone

Executive Summary

Scaling up the synthesis of cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione presents a classic chemical engineering paradox: the thermodynamic drive for stable six-membered ring formation competes kinetically with linear polymerization. This guide addresses the transition from milligram-scale discovery to kilogram-scale process chemistry, focusing on the dimerization of L-homoserine lactone .

The critical quality attributes (CQAs) for this process are stereochemical purity (avoiding the trans-meso isomer) and oligomer control (preventing the "gelation" effect of polyhomoserine formation).

Part 1: The "Golden Path" Scale-Up Protocol

This protocol is optimized for a 100g – 1kg batch size. It utilizes a Solution-Phase Dimerization strategy, which offers superior heat transfer and impurity control compared to melt methods.

Reaction Scheme

The synthesis relies on the nucleophilic attack of the free amine of one L-homoserine lactone unit on the carbonyl of another, followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Free Base Generation:

    • Charge: L-Homoserine lactone hydrobromide (1.0 equiv) into a reactor.

    • Solvent: Suspend in 2-Butanol or Isoamyl alcohol (10 L/kg precursor). High-boiling alcohols are preferred to reach activation temperatures without pressurized vessels.

    • Neutralization: Add Triethylamine (TEA) (1.05 equiv) dropwise at 0–5°C. Note: Exothermic.

  • Thermal Cyclization (The Critical Step):

    • Heating: Warm the slurry to reflux (approx. 100–130°C depending on solvent).

    • Time: Hold at reflux for 12–18 hours.

    • Process Control: Monitor disappearance of linear dimer intermediate via HPLC.

  • Workup & Isolation:

    • Cooling: Cool slowly to 20°C. The DKP product often precipitates due to lower solubility compared to the monomer/linear dimer.

    • Filtration: Filter the crude solid.

    • Purification: Recrystallization from Water/Ethanol (1:5) or Methanol . The cis-isomer typically crystallizes, while impurities remain in the mother liquor.

Part 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Yield

Q1: My reaction mixture turned into a viscous gel or sticky gum instead of precipitating a solid. What happened? Diagnosis: Uncontrolled Polymerization. Root Cause: You likely violated the Ruggli-Ziegler Dilution Principle . At high concentrations (>0.5 M), the intermolecular reaction between the linear dipeptide amine and a third monomer is statistically favored over the intramolecular cyclization to form the DKP ring. Solution:

  • Immediate Fix: The batch is likely lost to oligomers.

  • Prevention: Maintain reaction concentration below 0.2 M . While this increases solvent volume, it is non-negotiable for maximizing cyclization selectivity.

  • Alternative: Use a "Simulated High Dilution" technique: slowly add the L-homoserine lactone free base solution into a volume of refluxing solvent over 4–6 hours.

Q2: The reaction stalls at the linear dipeptide stage (intermediate). Diagnosis: Insufficient Thermal Activation or Protonation. Root Cause: The second cyclization (ring closure) has a higher activation energy than the initial dimerization. If the amine is protonated (excess acid), it cannot attack the ester. Solution:

  • Check pH: Ensure the apparent pH is basic (approx. 8–9). Add a catalytic amount of Acetic Acid (0.1 equiv) alongside the base. Surprisingly, weak acids can catalyze the proton transfer required for the tetrahedral intermediate collapse during amide bond formation [1].

Category B: Stereochemistry & Purity

Q3: I am detecting a significant amount of the trans-isomer (meso compound). How do I stop epimerization? Diagnosis: Base-Catalyzed Racemization. Root Cause: The


-proton of the homoserine lactone is acidic. Prolonged exposure to strong bases (like TEA) at reflux temperatures causes partial inversion of configuration.
Solution: 
  • Switch Base: Use a sterically hindered, non-nucleophilic base like DIPEA (Hünig's base) or switch to an inorganic buffer system if solubility permits.

  • Temperature Control: Reduce reflux temperature by changing solvent (e.g., from toluene to 2-butanol) or limit reaction time.

  • Purification: The trans-isomer often has different solubility. Perform a fractional crystallization. The cis-isomer is generally less soluble in lower alcohols.

Category C: Solubility & Handling

Q4: The product is not precipitating upon cooling. Diagnosis: "Supersolubility" due to Hydroxyethyl Side Chains. Root Cause: Unlike hydrophobic DKPs (e.g., cyclo(Phe-Phe)), the hydroxyethyl groups on your molecule act like solubilizing tails, keeping the DKP in solution, especially in polar alcohols. Solution:

  • Anti-solvent Addition: Add a non-polar anti-solvent like Ethyl Acetate or MTBE to the cooled reaction mixture to force precipitation.

  • Concentration: Remove 70% of the solvent via vacuum distillation before cooling.

Part 3: Process Visualization

Reaction Pathway & Competitive Side Reactions

The following diagram illustrates the kinetic competition between the desired cyclization and the undesired polymerization, highlighting the critical control points.

G cluster_conditions Critical Process Parameters Lactone L-Homoserine Lactone (Monomer) LinearDimer Linear Dipeptide (Intermediate) Lactone->LinearDimer Dimerization (k1) CisDKP cis-3,6-Bis(2-hydroxyethyl) piperazine-2,5-dione (Target Product) LinearDimer->CisDKP Cyclization (k2) Favored at Low Conc. Polymer Poly(homoserine) (Oligomers/Gel) LinearDimer->Polymer Polymerization (k3) Favored at High Conc. TransDKP trans-DKP (Impurity) CisDKP->TransDKP Epimerization (High T / Strong Base) Control1 Dilution (<0.2M) Control2 Temp < 130°C

Caption: Kinetic pathway showing the competition between intramolecular cyclization (green) and intermolecular polymerization (red).

Part 4: Data & Specifications

Solvent Selection Matrix for Scale-Up
SolventBoiling Point (°C)Solubility (Monomer)Solubility (DKP)SuitabilityNotes
2-Butanol 99HighLowOptimal Good thermal balance; product precipitates on cooling.
Toluene 110ModerateVery LowGoodRequires phase transfer catalyst or cosolvent for monomer solubility.
Water 100Very HighHighPoorHard to isolate product; hydrolysis risk.
DMF 153HighHighPoorHigh boiling point risks epimerization; difficult to remove.
Impurity Profile Specifications
Impurity TypeOriginLimit (Target)Detection Method
Linear Dimer Incomplete Reaction< 1.0%HPLC (Reverse Phase)
Oligomers Polymerization< 0.5%SEC / GPC
trans-Isomer Epimerization< 2.0%Chiral HPLC / NMR
Residual Solvent Process Solvent< 5000 ppmGC-Headspace

References

  • BenchChem. (2025).[1] Technical Support Center: Optimizing Diketopiperazine Cyclization. Retrieved from 1[1]

  • PubChem. (2025). (3S,6S)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Compound Summary. National Library of Medicine. Retrieved from 2[2]

  • Baran Lab. (n.d.). Diketopiperazines: Synthesis and Properties. Scripps Research. Retrieved from 3

  • MDPI. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Retrieved from 4

Sources

Validation & Comparative

Stereochemical Control in Piperazine-2,5-diones: A Comparative Guide to cis- vs. trans-Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis- vs. trans-Isomer Biological Activity in Piperazine-2,5-diones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Piperazine-2,5-diones (2,5-diketopiperazines or DKPs) are structurally rigid, heterocyclic scaffolds found ubiquitously in nature and drug discovery.[1][2][3][4] Their biological activity is governed strictly by the stereochemical orientation of substituents at the C3 and C6 positions. This guide provides a technical comparison between cis-isomers (derived from L,L- or D,D-amino acids) and trans-isomers (derived from L,D- or D,L-amino acids), analyzing their conformational preferences, stability profiles, and pharmacological efficacy.[1]

Structural & Physicochemical Comparison

The biological differentiation between cis and trans DKPs originates from their distinct 3D topologies. Unlike flexible linear peptides, the DKP ring imposes severe conformational constraints.

Featurecis-Isomer (e.g., L,L) trans-Isomer (e.g., L,D) Impact on Bioactivity
Ring Conformation Predominantly Boat conformation.[1]Often Planar or flattened chair/boat.[1]cis-boat mimics peptide

-turns, crucial for receptor binding.[1]
Side Chain Orientation Pseudo-axial/Pseudo-equatorial . Side chains project on the same face (molecular "claw").Anti-parallel . Side chains project on opposite faces.[1]cis allows cooperative binding (e.g., chelation); trans reduces steric clash but limits multipoint contact.
Thermodynamic Stability Generally Less Stable .[1] Prone to epimerization to trans.More Stable . Thermodynamic sink.cis isomers often require careful handling to prevent conversion during synthesis/storage.[1]
Solubility Typically higher polarity due to clustered functional groups.[1]Often lower solubility due to crystal packing efficiency (symmetry).[1]cis often exhibits better aqueous solubility for bioavailability.[1]
Conformational Landscape Visualization

The following diagram illustrates the steric and conformational divergence between the two isomers.

DKP_Conformation Start Piperazine-2,5-dione Core Cis Cis-Isomer (L,L / D,D) 'Boat' Conformation Start->Cis Stereocontrol Trans Trans-Isomer (L,D) 'Planar/Chair' Conformation Start->Trans Epimerization Cis->Trans Base/Heat (Epimerization) Cis_Feat Side Chains: Same Face Mimics: Beta-Turn Energy: High (Kinetically Trapped) Cis->Cis_Feat Trans_Feat Side Chains: Opposite Faces Mimics: Extended Sheet Energy: Low (Thermodynamically Stable) Trans->Trans_Feat Bio_Cis High Receptor Affinity (e.g., Tadalafil, Plinabulin) Cis_Feat->Bio_Cis Bio_Trans Metabolic Stability (e.g., Inactive Metabolites) Trans_Feat->Bio_Trans

Figure 1: Conformational divergence of DKP isomers. Note the unidirectional epimerization risk from cis to trans.

Case Studies: Biological Performance
Case A: Tadalafil (PDE5 Inhibitor)

Tadalafil represents the gold standard for DKP-based drug design.[1] It features a tetrahydro-


-carboline fused to a DKP ring.[1]
  • Active Drug: (6R, 12aR)-isomer (cis-relationship across the ring fusion).[1][5]

  • Comparison: The cis configuration is essential for fitting into the hydrophobic pocket of the PDE5 enzyme (Q-pocket).

  • Experimental Insight: The (6R, 12aS)-trans isomer (often found as an impurity or in counterfeit drugs) exhibits significantly reduced potency (IC

    
     > 10-fold higher) and altered selectivity, potentially leading to off-target effects.
    
Case B: Cyclo(Phe-Pro) (Antimicrobial)
  • Natural Product: cis-cyclo(L-Phe-L-Pro) is the bioactive metabolite isolated from marine bacteria (Bacillus sp.).[1]

  • Activity: Demonstrates antifungal activity against C. albicans.[1]

  • Stability Issue: In culture media or basic conditions, the cis isomer epimerizes to the trans-cyclo(L-Phe-D-Pro).[1]

  • Performance Data:

    • cis-isomer: MIC ~2-8 µM (High Activity).[1]

    • trans-isomer: MIC > 64 µM (Low Activity).[1]

    • Mechanism:[1][6] The cis-boat shape allows the phenyl ring to stack over the DKP ring (aromatic interaction), creating a compact hydrophobic motif required for membrane permeation or target binding. The trans-isomer forces the phenyl ring away, disrupting this motif.[1]

Experimental Protocols

To ensure data integrity, researchers must rigorously separate and validate isomer purity.[1] The following protocols are self-validating systems.

Protocol 1: Synthesis & Controlled Epimerization

Objective: Synthesize the kinetic cis product and generate the thermodynamic trans standard for comparison.

  • Coupling: React Boc-L-Phe-OH with L-Pro-OMe using EDC/HOBt in DCM.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc.[1]

  • Cyclization (Kinetic): Neutralize with NMM in 2-butanol and reflux for 12-24h.

    • Checkpoint: Monitor by TLC.[1][7] Product is predominantly cis-cyclo(L-Phe-L-Pro).[1]

  • Epimerization (Thermodynamic): Dissolve pure cis-DKP in MeOH containing 2M NaOH. Heat at 70°C for 4-12h.

    • Result: Conversion to trans-cyclo(L-Phe-D-Pro).

    • Validation: 1H NMR (DMSO-

      
      ). Look for the shift in the Proline 
      
      
      
      -proton (cis: ~4.07 ppm vs trans: ~2.60 ppm).
Protocol 2: Separation via RP-HPLC

Objective: Quantify isomer ratio and purity.[1][8] Standard C18 columns often fail to separate DKP diastereomers efficiently due to similar hydrophobicity.[1]

  • Column: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column (e.g., XBridge Phenyl-Hexyl, 5 µm, 250 x 10 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 50 min.

  • Retention Logic:

    • trans-isomer typically elutes earlier (more polar/planar stacking) or later depending on specific side-chain burying.[1] For Phe-Pro, trans often elutes before cis due to the exposed polar backbone in the planar form vs the compact hydrophobic ball of the cis form. Note: Verify with standards as elution order can flip based on column chemistry.

Workflow Visualization

Synthesis_Workflow Substrate Linear Dipeptide (L-Phe-L-Pro-OMe) Cyclization Reflux (2-BuOH) Kinetic Control Substrate->Cyclization Cis_Product Cis-DKP (L,L) (Bioactive) Cyclization->Cis_Product Base_Treat NaOH / MeOH 70°C Cis_Product->Base_Treat Epimerization Analysis HPLC (Phenyl-Hexyl) NMR Validation Cis_Product->Analysis Trans_Product Trans-DKP (L,D) (Thermodynamic) Base_Treat->Trans_Product Trans_Product->Analysis

Figure 2: Synthesis and epimerization workflow for generating isomer standards.

Summary Data Table
Compound ClassTarget/Activitycis-Isomer (L,L)trans-Isomer (L,D)Reference
Tadalafil Analog PDE5 Inhibition (

)
5 nM (Active)>50 nM (Inactive/Low)[1, 3]
Cyclo(Phe-Pro) Antifungal (MIC)2-8 µM >64 µM[2]
Cyclo(Leu-Pro) Antifungal (Crop)Active Inactive (Mixed)[4]
Plinabulin Microtubule Depoly.[1]Active (Z-isomer*)Inactive (E-isomer)[5]

*Note: Plinabulin stereochemistry refers to the exocyclic double bond, but follows the same principle of strict steric requirements.

References
  • Ahmed, N. S. (2018).[1][5] Tadalafil: 15 years' journey in male erectile dysfunction and beyond. Drug Development Research. Link

  • Kamatou, G. P., et al. (2020).[1] Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Marine Drugs. Link

  • Venhuis, B. J., et al. (2010).[1] The identification of (-)-trans-tadalafil... in counterfeit Cialis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kim, J., et al. (2023).[1] Identification of isomeric cyclo(Leu-Pro)... and its differential antifungal activities. Frontiers in Microbiology. Link

  • Baran, P. S., et al. (2012).[1] Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews. Link

Sources

Benchmarking cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione: A Hydrophilic DKP Scaffold for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4) Intended Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The Rigid Hydrophilic Advantage

In the landscape of peptidomimetic drug discovery, the 2,5-diketopiperazine (DKP) core is a privileged structure.[1][2][3][4] However, many DKP scaffolds suffer from poor aqueous solubility, limiting their utility in physiological environments. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (hereafter referred to as DKP-HE ) represents a distinct class of "polar scaffolds."

Derived from the cyclization of L-homoserine, DKP-HE combines the proteolytic resistance of the DKP core with high water solubility and dual hydroxyl handles for divergent functionalization. This guide benchmarks DKP-HE against three standard therapeutic scaffolds: Linear Dipeptides (stability benchmark), Benzodiazepines (conformational benchmark), and Hydrophobic DKPs (solubility benchmark).

Benchmark Analysis: DKP-HE vs. Therapeutic Standards

Benchmark A: Metabolic Stability (vs. Linear Peptides)

The Challenge: Linear peptides are rapidly degraded by serum proteases (half-life < 30 min), rendering them ineffective as oral drugs. The DKP-HE Solution: The cyclic amide structure of DKP-HE eliminates the N-terminal amine and C-terminal carboxylate recognition sites required by exopeptidases.

FeatureLinear Homoserine DipeptideDKP-HE (Cyclic Scaffold)Impact on Drug Design
Serum Half-life (t1/2) < 30 minutes> 24 hoursEnables oral bioavailability and prolonged systemic exposure.
Protease Susceptibility High (Trypsin/Chymotrypsin)NegligibleSuitable for targeting intracellular pathways without rapid degradation.
Conformational Entropy High (Flexible)Low (Rigid/Planar)Reduces entropic penalty upon receptor binding (higher affinity).
Benchmark B: Functionalization Potential (vs. Benzodiazepines)

The Challenge: Benzodiazepines are classic privileged scaffolds but often lack "handles" for late-stage diversification without complex multi-step synthesis. The DKP-HE Solution: DKP-HE provides two symmetrical primary alcohol groups (-CH2CH2OH) extending from the rigid core. These serve as orthogonal attachment points for pharmacophores, improving "fragment-growing" strategies.

  • Benzodiazepines: Rigid, hydrophobic, limited solubility, difficult to functionalize late-stage.

  • DKP-HE: Rigid, hydrophilic, dual -OH handles allow esterification, etherification, or oxidation to aldehydes for reductive amination.

Benchmark C: Physicochemical Profile (vs. Hydrophobic DKPs)

The Challenge: Classic DKPs (e.g., Cyclo(Phe-Phe)) are often insoluble in water, causing aggregation in assays and poor ADME profiles. The DKP-HE Solution: The hydroxyethyl side chains disrupt crystal lattice packing and interact with water, significantly boosting solubility.

PropertyCyclo(Phe-Phe) (Hydrophobic DKP)DKP-HE (Hydrophilic DKP)Experimental Implication
LogP (Calc) ~2.5 (Lipophilic)-1.9 (Hydrophilic)DKP-HE dissolves freely in PBS; no DMSO required for low-conc assays.
BBB Permeability High (Passive Transport)Moderate (Requires Transporters)DKP-HE is ideal for systemic targets; can be modified for CNS entry.
H-Bond Donors 2 (Amide NH)4 (Amide NH + OH)Increased capacity for specific receptor interactions.

Visualizing the Scaffold Landscape

The following diagram illustrates where DKP-HE sits in the chemical space relative to its competitors, highlighting its unique balance of rigidity and polarity.

ScaffoldComparison Linear Linear Peptides (Flexible, Unstable) DKP_HE DKP-HE Scaffold (cis-3,6-Bis(2-hydroxyethyl)...) (Rigid, Stable, Water-Soluble) Linear->DKP_HE Cyclization (+Stability) Benzo Benzodiazepines (Rigid, Hydrophobic) Benzo->DKP_HE Functional Handles (+Diversification) ClassicDKP Classic DKPs (e.g., Cyclo(Phe-Phe)) (Rigid, Insoluble) ClassicDKP->DKP_HE Hydroxylation (+Solubility) Target Ideal Drug Candidate (Bioavailable, Potent) DKP_HE->Target Optimized ADME & Binding

Figure 1: Strategic positioning of DKP-HE. It bridges the gap between the stability of cyclic systems and the solubility required for bioavailability.

Validated Experimental Protocols

To verify the claims above, the following self-validating protocols are recommended. These assays allow you to generate in-house data comparing DKP-HE to your current lead compounds.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the resistance of DKP-HE to serum proteases compared to a linear control (e.g., H-Hse-Hse-OH).

Materials:

  • Test Compound: DKP-HE (10 mM stock in water).

  • Control: Linear Homoserine Dipeptide (10 mM stock).

  • Enzyme: Rat Plasma or Trypsin-EDTA solution.

  • Analysis: LC-MS/MS.

Workflow:

  • Incubation: Dilute compounds to 100 µM in PBS (pH 7.4). Add 10% (v/v) Rat Plasma. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 30, 60, 120, 240 min, and 24h.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Centrifugation: Spin at 10,000 x g for 10 min.

  • Quantification: Inject supernatant into LC-MS. Monitor parent ion peak area.

Validation Criteria:

  • Linear Control: Should show >50% degradation within 60 minutes.

  • DKP-HE: Should show >95% parent compound remaining at 24 hours.

Protocol B: Functionalization Screen (Esterification Test)

Objective: Demonstrate the reactivity of the hydroxyethyl side chains for library generation.

Workflow:

  • Reaction: Dissolve DKP-HE (1 eq) in anhydrous DMF/Pyridine. Add Acetic Anhydride (2.2 eq) and DMAP (cat).

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Result: A distinct shift in Rf (more non-polar) indicates successful formation of the di-acetate derivative. This validates the scaffold's utility for attaching carboxylic acid-containing pharmacophores.

Mechanistic Pathway: The Sigma-1 Receptor Connection

Recent literature suggests DKPs can modulate the Sigma-1 receptor, a key target for neurodegenerative diseases. DKP-HE's structure mimics the spatial arrangement of endogenous ligands.

SigmaPathway DKP DKP-HE (Scaffold) S1R Sigma-1 Receptor (Chaperone) DKP->S1R Allosteric Binding ER Endoplasmic Reticulum S1R->ER Translocation Calcium Ca2+ Signaling Modulation ER->Calcium Regulates Neuro Neuroprotection (Anti-Apoptotic) Calcium->Neuro Promotes

Figure 2: Potential mechanism of action for DKP-based neuroprotection. DKP-HE serves as a template to design specific Sigma-1 modulators.

References

  • PubChem. (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione Compound Summary. National Library of Medicine.[5] [Link][5]

  • Goher, S. S., et al. (2024).[3] 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents.[1][2][3] Current Pharmaceutical Design.[2][3] [Link]

  • Gondry, M., et al. (2001).[4] Cyclic dipeptide oxidase from Streptomyces noursei.[4] European Journal of Biochemistry. (Mechanistic insight into DKP biosynthesis/modification). [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of Piperazine-2,5-dione Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-diketopiperazine (DKP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products.[1][2][3] This rigid cyclic dipeptide framework offers a unique conformational constraint that facilitates precise interactions with various biological targets, leading to a spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[1][2][4]

This guide focuses on the structure-activity relationship (SAR) of DKP analogs, using the simple, chiral molecule cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a conceptual starting point.[5] While direct SAR studies on this specific analog are limited, its structure provides an excellent foundation for understanding how modifications to the core DKP scaffold influence cytotoxic potency. We will objectively compare the performance of different DKP classes, supported by experimental data from peer-reviewed literature, to provide actionable insights for researchers in oncology drug development.

The DKP Core: Key Sites for Molecular Exploration

The anticancer potential of DKP analogs is profoundly influenced by the nature of the substituents at four key positions. The central strategy in DKP analog design revolves around the systematic modification of these sites to enhance target affinity, cell permeability, and metabolic stability while minimizing off-target toxicity.

The primary sites for modification are:

  • C3 and C6 Positions: These are the most frequently modified positions, stemming from the original amino acid precursors. The size, aromaticity, and electronic properties of the side chains at C3 and C6 are critical determinants of anticancer activity.

  • N1 and N4 Positions: Substitution on the amide nitrogens of the DKP ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects solubility and cell membrane penetration.[6]

cluster_sar Key Modification Sites on the DKP Scaffold mol c3_label C3/C6 Side Chains: Critical for target interaction. Aromatic/unsaturated groups often confer high potency. n1_label N1/N4 Amide Nitrogens: Modulate lipophilicity and solubility. Alkylation can enhance cell penetration. c3_pos->c3_label c6_pos->c3_label n1_pos->n1_label n4_pos->n1_label cluster_pathway Proposed Mechanism of Action for Potent DKP Analogs dkp DKP Analog (e.g., Compound 11) tubulin Inhibition of Tubulin Polymerization dkp->tubulin Binds to tubulin, possibly at colchicine site microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Phase Cell Cycle Arrest microtubule->g2m apoptosis Induction of Apoptosis g2m->apoptosis death Cancer Cell Death apoptosis->death

Caption: Proposed mechanism for DKP-induced cancer cell death.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details the methodologies used to synthesize and evaluate these DKP analogs.

General Synthesis of 3,6-Diunsaturated DKP Analogs

This protocol outlines a common synthetic route. The causality behind this multi-step process is to first build the core DKP ring from amino acid esters and then introduce the crucial unsaturated side chains via condensation reactions.

cluster_workflow General Workflow: DKP Analog Synthesis & Evaluation start Start: Amino Acid Esters synthesis Step 1: DKP Core Synthesis (Dimerization) start->synthesis condensation Step 2: Condensation with Aromatic Aldehydes synthesis->condensation purification Step 3: Purification (Column Chromatography) condensation->purification characterization Step 4: Structural Analysis (NMR, HRMS) purification->characterization evaluation Step 5: Biological Evaluation (MTT Assay) characterization->evaluation end End: SAR Data evaluation->end

Caption: Workflow from synthesis to SAR analysis.

Step-by-Step Protocol:

  • DKP Core Formation:

    • To a solution of an appropriate amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride) in methanol, add triethylamine (TEA) at 0°C and stir for 30 minutes. This neutralizes the salt to liberate the free amine.

    • Remove the solvent under reduced pressure. The resulting residue is heated at a high temperature (e.g., 170°C) for several hours to promote self-condensation and dimerization into the piperazine-2,5-dione core.

    • The crude product is purified by recrystallization or silica gel chromatography to yield the pure DKP scaffold.

  • Aldol Condensation for C3/C6 Substitution:

    • Dissolve the DKP core, an appropriate aromatic aldehyde (e.g., 2-methoxybenzaldehyde), and a catalyst such as anhydrous sodium acetate in glacial acetic acid.

    • Reflux the mixture for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion. This step attaches the unsaturated side chains to the C3 and C6 positions.

    • After cooling, pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • N-Alkylation (Optional):

    • To a solution of the 3,6-disubstituted DKP in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) followed by an alkylating agent (e.g., allyl bromide).

    • Stir the reaction at room temperature for 12-24 hours. The base deprotonates the amide nitrogen, allowing for nucleophilic attack on the alkyl halide.

    • Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.

  • Purification and Characterization:

    • The final crude product is purified using silica gel column chromatography with an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

    • The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [4][7]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a self-validating system for assessing the cytotoxic effects of the synthesized analogs. It includes necessary controls and relies on a dose-response relationship to generate reliable IC₅₀ values.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized DKP analogs dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates, multichannel pipette, plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DKP analogs in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or controls. Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The 2,5-diketopiperazine scaffold remains a highly versatile and promising framework for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that cytotoxicity is maximized by introducing large, unsaturated aromatic substituents at the C3 and C6 positions. Furthermore, strategic N-alkylation can be employed to fine-tune physicochemical properties like liposolubility, enhancing cellular activity. The most potent analogs, such as Compound 11 , operate by inducing G2/M cell cycle arrest and apoptosis, with IC₅₀ values in the sub-micromolar to low micromolar range. [7] Future research should focus on expanding the diversity of the aromatic substituents and exploring asymmetric modifications at the C3 and C6 positions. Investigating the therapeutic potential of these compounds in more complex in vivo models is a critical next step. By leveraging the foundational SAR principles outlined in this guide, researchers can continue to design and synthesize novel DKP analogs with improved potency and selectivity, paving the way for the next generation of targeted cancer therapies.

References

Sources

Safety Operating Guide

Proper Disposal Procedures for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

[1][2]

Executive Summary

Effective management of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4) requires strict adherence to protocols designed for bioactive cyclic dipeptides. While often classified as an irritant rather than a high-toxicity threat, its structural stability and potential biological activity mandate segregation from general municipal waste. This guide outlines the specific containment, labeling, and disposal workflows required to maintain regulatory compliance and laboratory safety.

Immediate Action Required:

  • Segregation: Do not mix with oxidizers or strong acids.

  • Classification: Treat as Non-RCRA Regulated Chemical Waste unless mixed with listed solvents; however, manage as hazardous waste due to GHS health hazards (H302, H315, H319).

  • Storage: Keep solid waste in sealed, chemically compatible containers (HDPE or glass) at ambient temperature.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this diketopiperazine (DKP) derivative is crucial for selecting the correct waste stream. The hydroxyethyl side chains increase water solubility compared to the parent piperazine-2,5-dione, influencing liquid waste management.

Table 1: Physicochemical & Safety Data
PropertySpecificationOperational Implication
Chemical Name cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dioneStandardize inventory labels.
CAS Number 28814-72-4 Use for waste manifest coding.
Molecular Formula C₈H₁₄N₂O₄Nitrogen content requires incineration with scrubber.
Physical State Solid (White/Colorless Powder)Dust generation risk during transfer.
Solubility High (Water, Polar Organic Solvents)Migrates easily in aqueous spills.
GHS Classification Warning Requires specific PPE.[1][2][3][4]
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Avoid inhalation; seal waste bags immediately.

Expert Insight: The "cis" configuration implies a specific stereochemical arrangement derived from L-homoserine cyclization. While stereochemistry rarely alters disposal methodology, it often dictates the compound's biological stability. DKPs are known for their resistance to enzymatic degradation, meaning they can persist in the environment if not properly incinerated [1].

Personal Protective Equipment (PPE) & Handling

Before initiating any disposal procedure, the "Barrier Concept" must be applied to prevent dermal absorption and inhalation of particulates.

  • Respiratory: N95 respirator or P100 particulate filter if handling open powders outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient for fine powders that can drift.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Applicability: Expired stock, degraded samples, or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid metal containers to prevent potential surface catalysis or contamination.

  • Transfer: Transfer the solid waste inside a chemical fume hood to capture fugitive dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione" (Do not use abbreviations like "DKP").[5]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag before depositing it into the satellite accumulation area.

Protocol B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.

The disposal route depends entirely on the solvent system used.

  • Scenario 1: Aqueous Solutions (pH 5–9)

    • Do NOT pour down the drain. Although water-soluble, the compound's bioactivity profile precludes sewer disposal.

    • Collect in the "Aqueous Hazardous Waste" drum.

    • Ensure the pH is neutral to prevent hydrolysis or reaction with other waste constituents.

  • Scenario 2: Organic Solvent Solutions (e.g., DMSO, Methanol)

    • Collect in the "Organic Solvent Waste" drum (Halogenated or Non-Halogenated, depending on the solvent).

    • Critical Note: If dissolved in DMSO, handle with extreme caution. DMSO enhances skin permeability, carrying the dissolved DKP directly into the bloodstream [2].

Protocol C: Spill Cleanup Workflow

Applicability: Accidental release of < 10g of solid or < 100mL of liquid.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontamination: Clean the surface with a soap and water solution.[6] Avoid bleach unless necessary, as chlorinated byproducts can be hazardous.

  • Disposal: Place all contaminated debris (gloves, pads, towels) into a dedicated plastic hazardous waste bag (yellow/orange biohazard bags are not necessary unless biological agents were also present; use standard clear/black chemical waste bags).

Waste Segregation Logic (Visualization)

The following decision tree illustrates the logical flow for segregating cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione waste streams to ensure compliance with EPA and local regulations.

DisposalFlowcluster_legendLegendStartWaste Generation:cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dioneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidActionPlace in HDPE JarLabel: 'Toxic/Irritant'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous (Water)SolventCheck->AqueousOrganicOrganic (DMSO, MeOH)SolventCheck->OrganicAqActionAqueous Waste Drum(Do NOT Drain Dispose)Aqueous->AqActionOrgActionOrganic Waste Drum(Segregate Halogenated)Organic->OrgActionkey1Decision Pointkey2Waste Streamkey3Final Action

Figure 1: Waste segregation decision matrix for piperazine-2,5-dione derivatives. Follow the path based on physical state and solvent composition.

Regulatory Compliance & Transport

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is not a P-listed or U-listed waste [3]. However, the generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

  • Determination: Based on current SDS data, it does not typically exhibit characteristic hazards.[6]

  • Best Practice: Manage as "Non-Regulated Chemical Waste" but dispose of via a licensed hazardous waste contractor (incineration) to ensure complete destruction of the bioactive scaffold.

DOT Shipping (for Transport)

If transporting waste off-site, ensure the manifest reflects the following if applicable (usually regulated as "Not Restricted" unless mixed with hazardous solvents):

  • Proper Shipping Name: Not Regulated (unless in hazardous solution).

  • Hazard Class: N/A

  • Packing Group: N/A

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7817, Piperazine-2,5-dione. Retrieved from [Link]

Comprehensive Safety Guide: Personal Protective Equipment for Handling cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS No. 28814-72-4). As drug development professionals, our commitment to safety is paramount, extending from discovery through to application. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Analysis

Understanding the specific risks associated with a compound is the foundational step in developing a robust safety plan. For cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, the primary hazards are identified by its GHS (Globally Harmonized System) classifications.

The compound is designated with the GHS07 pictogram, indicating that it is an irritant and can be harmful. A thorough risk assessment must precede any handling of this material.[1]

Table 1: Hazard Identification for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Hazard StatementClassificationPractical Implication in the Laboratory
H302 Harmful if swallowedAccidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2]
H315 Causes skin irritationDirect contact with the solid or its solutions can cause skin irritation or dermatitis. This necessitates consistent glove use and a lab coat.
H319 Causes serious eye irritationThe powder or solutions can cause significant irritation or damage upon contact with the eyes. This makes proper eye protection non-negotiable.
H335 May cause respiratory irritationAs a solid, the compound can form dust, which, if inhaled, may irritate the respiratory tract. Handling should occur in well-ventilated areas, preferably a fume hood.

While this compound has its specific hazards, its core structure includes a piperazine ring. Piperazine and its derivatives are known to be irritants, can cause burns, and may lead to skin sensitization or asthmatic symptoms.[3][4] Therefore, a cautious approach accounting for the hazards of the entire chemical class is warranted.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential. The following recommendations are based on a risk assessment that considers the hazards outlined above.

Primary Barrier: Skin and Body Protection
  • Gloves: Wear nitrile rubber gloves (minimum thickness >0.11 mm) tested according to EN 374.[5] Always check the manufacturer's specifications for breakthrough times and permeation data for compounds of this class. Discard and replace gloves immediately if they are compromised.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect from incidental contact. For tasks with a higher risk of spills, such as handling larger quantities, a PVC apron or a more comprehensive protective suit should be considered.

Eye and Face Protection
  • Chemical Safety Goggles: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] Standard prescription glasses do not offer adequate protection.

  • Face Shield: In situations where there is a significant risk of splashing (e.g., when dissolving large amounts of the solid or during vigorous mixing), a face shield should be worn in addition to safety goggles.

Respiratory Protection

The primary method for mitigating respiratory exposure is through engineering controls.

  • Engineering Controls: All procedures that may generate dust, such as weighing, transferring, or preparing solutions, must be conducted in a certified chemical fume hood or other ventilated enclosure.[6]

  • Respirator: If engineering controls are not available or are insufficient to control exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6] For this compound, a P1 (or N95) particulate filter respirator is recommended as a minimum.[2] A full respiratory protection program, including fit-testing, should be in place.[2]

Table 2: Summary of Recommended PPE

SituationMinimum Required PPE
Standard Handling (e.g., weighing in a fume hood) Nitrile Gloves, Lab Coat, Chemical Safety Goggles
Handling Outside of a Fume Hood (Not Recommended) Nitrile Gloves, Lab Coat, Chemical Safety Goggles, N95 Particulate Respirator
Large-Scale Operations or Spill Cleanup Nitrile Gloves, PVC Apron over Lab Coat, Face Shield over Goggles, Appropriate Respirator

Operational and Disposal Plans

Proper PPE is effective only when integrated into standardized, safe operational workflows.

Safe Handling Workflow

The following diagram and steps outline a self-validating protocol for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start 1. Conduct Risk Assessment controls 2. Verify Engineering Controls (Fume Hood Certified) start->controls ppe 3. Don Correct PPE (Goggles, Gloves, Coat) controls->ppe handle 4. Handle Compound (Weigh, Transfer) ppe->handle decon 5. Decontaminate Work Area handle->decon waste 6. Segregate & Label Waste decon->waste doff 7. Doff PPE Correctly waste->doff wash 8. Wash Hands Thoroughly doff->wash end end wash->end Task Complete

Caption: PPE Decision and Safe Handling Workflow.

Step-by-Step Protocol:

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and operational.[6]

    • Designate a specific area for the work, preferably within a chemical fume hood.

    • Prepare all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

    • Don the appropriate PPE as determined by your risk assessment (gloves, lab coat, goggles).

  • Handling:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a spatula to transfer the solid. Avoid pouring the powder directly.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely seal the primary container.[3]

    • Decontaminate the work surface and any equipment used.

    • Segregate all waste as described in the disposal plan below.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination.

    • Wash hands thoroughly with soap and water after exiting the lab.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3] Seek immediate medical attention.[6] Do not attempt to remove contact lenses unless you are skilled personnel.[3]
Skin Contact Immediately flush the affected area with large amounts of water, using a safety shower if available.[3] Remove all contaminated clothing, including footwear.[3] Wash skin with running water and seek medical advice if irritation persists.[7]
Inhalation Move the affected person to fresh air and keep them warm and at rest.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response:

  • Minor Spill: For small powder spills within a fume hood, gently cover with an inert absorbent material. Carefully sweep up, avoiding dust generation, and place in a sealed container for disposal.[2][3]

  • Major Spill: Evacuate the area and alert laboratory personnel and safety officers.[2] Cleanup should only be performed by trained personnel wearing full protective gear, including respiratory protection.[2]

Disposal Plan

All chemical waste must be managed in accordance with local, regional, and national regulations.[8]

  • Classification: Any material contaminated with cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, including gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.[9]

  • Segregation and Storage:

    • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[9][10] The label should include the chemical name and associated hazards.

    • Keep the waste container securely sealed when not in use.[9]

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][6]

  • Disposal:

    • Never dispose of this chemical down the drain or in general trash.[8]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.[10]

By adhering to these comprehensive guidelines, researchers can confidently handle cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, ensuring personal safety and environmental responsibility.

References

  • s d fine-chem limited. piperazine anhydrous Material Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Chem Service. 1,4'-Bis(2-hydroxyethyl)piperazine Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. [Link]

  • PubChem. (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. [Link]

  • PubChem. (3S,6S)-3,6-Bis((R)-1-hydroxyethyl)piperazine-2,5-dione. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. 2-decanone Procedure. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Stericycle UK. How to Safely Dispose of Laboratory Waste?. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 2
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.